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  • Product: 5-Ethynyl-1-propyl-1H-indole

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 5-Ethynyl-1-propyl-1H-indole

An In-depth Technical Guide to 5-Ethynyl-1-propyl-1H-indole: Synthesis, Structure, and Physicochemical Properties Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Ethynyl-1-propyl-1H-indole: Synthesis, Structure, and Physicochemical Properties

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its bicyclic aromatic system, consisting of a benzene ring fused to a pyrrole ring, serves as a versatile scaffold for therapeutic agents. The strategic functionalization of the indole core, particularly at the N1 and C5 positions, is a well-established strategy for modulating the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and pharmacokinetic properties.[4][5]

The introduction of a propyl group at the N1 position can enhance lipophilicity and influence binding interactions, while the ethynyl group at the C5 position offers a reactive handle for further chemical elaboration through reactions like click chemistry or further cross-coupling, making it an invaluable building block in drug discovery and materials science.

Chapter 1: Proposed Synthetic Route

The synthesis of 5-Ethynyl-1-propyl-1H-indole can be efficiently achieved via a two-step sequence starting from the commercially available 5-iodoindole. The proposed pathway involves an initial N-alkylation followed by a palladium-catalyzed Sonogashira cross-coupling reaction.

Synthetic_Workflow A 5-Iodo-1H-indole B Step 1: N-Propylation A->B  Propyl bromide,  K₂CO₃, DMF C 5-Iodo-1-propyl-1H-indole B->C D Step 2: Sonogashira Coupling C->D  Trimethylsilylacetylene,  Pd(PPh₃)₂Cl₂, CuI, TEA E 5-Ethynyl-1-propyl-1H-indole (Target) D->E

Figure 1: Proposed two-step synthesis of 5-Ethynyl-1-propyl-1H-indole.
Step 1: Synthesis of 5-Iodo-1-propyl-1H-indole (N-Propylation)

Causality of Experimental Choices: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion.[6] A polar aprotic solvent like DMF is chosen to dissolve the indole and the base while facilitating the subsequent SN2 reaction with the alkyl halide. Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient for this transformation, offering a good balance between reactivity and handling safety compared to stronger, more hazardous bases like sodium hydride (NaH).[7]

Experimental Protocol:

  • To a solution of 5-iodo-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-iodo-1-propyl-1H-indole.

Step 2: Synthesis of 5-Ethynyl-1-propyl-1H-indole (Sonogashira Coupling)

Causality of Experimental Choices: The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9][10] The reaction relies on a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl iodide and the final reductive elimination step. The copper(I) iodide co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][11] An amine base, such as triethylamine (TEA), serves both as a base to deprotonate the alkyne and as a solvent. Using trimethylsilylacetylene provides a stable and easy-to-handle alkyne source; the silyl group can be readily removed in a subsequent step if required, or often cleaved in situ under the reaction conditions.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-propyl-1H-indole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.02 eq).[12]

  • Add anhydrous triethylamine (TEA, 5-10 volumes).

  • Add trimethylsilylacetylene (1.5 eq) to the mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir until TLC analysis indicates the complete consumption of the starting material.[13]

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to a desilylation step (if necessary) using a mild base like potassium carbonate in methanol.

  • Purify the final product by flash column chromatography on silica gel to obtain 5-Ethynyl-1-propyl-1H-indole.

Chapter 2: Chemical Structure and Physicochemical Properties

This section details the fundamental chemical identity and the predicted physical properties of the target compound.

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Ethynyl-1-propyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 5-Ethynyl-1-propyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. In the absence of direct experimental data in publicly available literature, this document leverages established principles of NMR spectroscopy and extensive data from related indole derivatives to provide a robust and scientifically grounded prediction and interpretation. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel indole-based compounds.

Introduction to the Spectroscopic Challenge

The indole scaffold is a ubiquitous heterocyclic motif in a vast array of biologically active compounds and functional materials. The precise characterization of substituted indoles is paramount for understanding their structure-activity relationships. 5-Ethynyl-1-propyl-1H-indole presents a unique combination of substituents—an N-propyl group and a C5-ethynyl group—that influence the electronic environment of the indole core in distinct ways. Understanding these influences is key to interpreting its NMR spectra.

This guide will:

  • Present the predicted ¹H and ¹³C NMR chemical shifts for 5-Ethynyl-1-propyl-1H-indole.

  • Provide a detailed rationale for the predicted spectral data based on substituent effects and established NMR principles for indole derivatives.[1][2][3][4]

  • Outline standardized protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra.

  • Offer visual aids, including molecular structure and workflow diagrams, to enhance understanding.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Ethynyl-1-propyl-1H-indole. These predictions are based on the analysis of substituent effects on the parent indole nucleus and data from analogous substituted indoles.[2][5][6] The proposed solvent for data acquisition is deuterochloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[7][8][9]

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethynyl-1-propyl-1H-indole in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H27.15 - 7.25d3.0 - 3.5The H2 proton of the indole ring typically resonates in this region and exhibits coupling to H3.[2][3]
H36.45 - 6.55d3.0 - 3.5The H3 proton is generally found at a higher field compared to H2 and is coupled to it.[2][3]
H47.70 - 7.80d~1.5The ethynyl group at C5 is expected to deshield the adjacent H4 proton, shifting it downfield. It will exhibit a small meta-coupling to H6.
H67.20 - 7.30dd~8.5, ~1.5H6 will be ortho-coupled to H7 and meta-coupled to H4.
H77.35 - 7.45d~8.5H7 is ortho-coupled to H6.
Ethynyl-H3.05 - 3.15s-The acetylenic proton typically appears in this region as a sharp singlet.
N-CH₂4.10 - 4.20t~7.5The methylene protons adjacent to the indole nitrogen are deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group.
N-CH₂-CH₂1.80 - 1.90sextet~7.5These methylene protons will be split into a sextet by the adjacent CH₂ and CH₃ groups.
N-CH₂-CH₂-CH₃0.90 - 1.00t~7.5The terminal methyl group of the propyl chain will appear as a triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethynyl-1-propyl-1H-indole in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2128.0 - 129.0The chemical shift of C2 in N-alkylated indoles is typically in this range.[1][4]
C3101.5 - 102.5C3 is generally more shielded than C2.[2]
C3a128.5 - 129.5A quaternary carbon of the indole ring.
C4124.0 - 125.0The ethynyl group at C5 will influence the chemical shift of the adjacent C4.
C5112.0 - 113.0The carbon bearing the ethynyl substituent.
C6125.5 - 126.5Aromatic carbon of the benzene ring portion.
C7110.0 - 111.0The chemical shift of C7 is influenced by the N-propyl group.
C7a135.5 - 136.5A quaternary carbon of the indole ring.
Ethynyl-C (C≡CH)83.0 - 84.0The sp-hybridized carbon attached to the indole ring.
Ethynyl-C (C≡CH)77.0 - 78.0The terminal sp-hybridized carbon of the ethynyl group.
N-CH₂48.0 - 49.0The carbon of the propyl group directly attached to the nitrogen.
N-CH₂-CH₂23.0 - 24.0The central carbon of the propyl group.
N-CH₂-CH₂-CH₃11.0 - 12.0The terminal methyl carbon of the propyl group.

Structural Elucidation and Spectral Interpretation

The interpretation of the NMR spectra is crucial for confirming the molecular structure of 5-Ethynyl-1-propyl-1H-indole.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct regions for the aromatic, acetylenic, and aliphatic protons. The indole ring protons (H2, H3, H4, H6, and H7) will appear in the aromatic region (typically δ 6.0-8.0 ppm). The coupling patterns between these protons are diagnostic. For instance, the doublet for H2 and H3 with a small coupling constant (J ≈ 3 Hz) is characteristic of the indole pyrrole ring.[2][3] The protons on the benzene portion of the indole (H4, H6, and H7) will exhibit ortho and meta couplings. The sharp singlet for the acetylenic proton around δ 3.1 ppm is a key indicator of the ethynyl group. The N-propyl group will give rise to three distinct signals in the aliphatic region, with characteristic multiplicities (triplet, sextet, triplet) and integration values corresponding to 2H, 2H, and 3H, respectively.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The indole ring carbons will resonate in the aromatic region (δ 100-140 ppm). The two sp-hybridized carbons of the ethynyl group will appear in a characteristic region (δ 70-90 ppm). The three aliphatic carbons of the N-propyl group will be found at higher field (δ 10-50 ppm). Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity: Ensure the sample of 5-Ethynyl-1-propyl-1H-indole is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D). The choice of solvent can influence chemical shifts, so consistency is key.[7][10][11]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.

¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration.

Visualization of Structure and Workflow

Molecular Structure and Numbering

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Compound P2 Dissolve in CDCl3 P1->P2 P3 Add TMS P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert Sample & Lock P4->A1 A2 Shim A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum A2->A4 D1 Fourier Transform A3->D1 A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integration & Peak Picking D3->D4

Sources

Foundational

exact molecular weight and formula of 5-Ethynyl-1-propyl-1H-indole

An In-depth Technical Guide: 5-Ethynyl-1-propyl-1H-indole Abstract This technical guide provides a comprehensive scientific overview of 5-Ethynyl-1-propyl-1H-indole, a functionalized indole derivative with significant po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 5-Ethynyl-1-propyl-1H-indole

Abstract

This technical guide provides a comprehensive scientific overview of 5-Ethynyl-1-propyl-1H-indole, a functionalized indole derivative with significant potential in medicinal chemistry and chemical biology. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a terminal alkyne at the C5-position and a propyl group at the N1-position imparts unique chemical reactivity and modulates its physicochemical properties. This document details the molecule's core properties, proposes a robust and logical synthetic pathway with detailed protocols, and explores its potential applications, particularly as a versatile building block for drug discovery and a probe for bioorthogonal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.

Molecular Profile and Physicochemical Properties

The structural architecture of 5-Ethynyl-1-propyl-1H-indole is based on the indole bicyclic system, which consists of a fused benzene and pyrrole ring.[1][2] This core is functionalized at two key positions: an N-propylation at the pyrrole nitrogen and an ethynyl group at the C5 position of the benzene ring.

Chemical Structure and Formula
  • Molecular Formula: C₁₃H₁₃N

  • IUPAC Name: 5-ethynyl-1-propyl-1H-indole

  • Structure:

    Caption: Chemical structure of 5-Ethynyl-1-propyl-1H-indole.
Molecular Weight

The precise mass and molar mass are critical for analytical characterization, particularly in mass spectrometry and for stoichiometric calculations in synthesis.

ParameterValue
Exact Mass 183.1048 g/mol
Molar Mass 183.25 g/mol

Rationale and Potential Applications

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals, including the amino acid tryptophan, the neurotransmitter serotonin, and drugs like indomethacin.[1][3][4] The specific functionalization of the indole core in 5-Ethynyl-1-propyl-1H-indole unlocks specialized applications.

The Ethynyl Group: A Versatile Chemical Handle

The terminal alkyne (ethynyl group) is a highly valuable functional group in modern organic chemistry. Its primary utility lies in its ability to participate in bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the indole moiety to other molecules, such as fluorescent dyes, affinity tags, or potential drug carriers, under mild, biologically compatible conditions.

G Indole 5-Ethynyl-1-propyl-1H-indole Catalyst Cu(I) Catalyst Indole->Catalyst Azide Azide-Functionalized Molecule (e.g., Fluorophore, Biotin, PEG) Azide->Catalyst Product 1,2,3-Triazole Linked Conjugate Catalyst->Product Covalent Bond Formation

Caption: Application of the ethynyl group in a CuAAC "click" reaction.
Potential Therapeutic and Research Applications

Given the prevalence of the indole scaffold in bioactive molecules, 5-Ethynyl-1-propyl-1H-indole is a prime candidate for a fragment-based drug discovery (FBDD) library.[3][5] Its derivatization via the ethynyl handle could lead to the rapid development of novel probes and lead compounds targeting a range of biological systems, including:

  • Oncology: Many anti-cancer agents, such as vinblastine, are indole alkaloids.[6]

  • Neuroscience: The structural similarity to serotonin suggests potential activity at serotonin receptors or transporters.

  • Antiviral/Antimicrobial Agents: Indole derivatives have demonstrated a wide spectrum of antimicrobial and antiviral activities.[2][4]

  • Chemical Biology: As a probe, it can be used to identify protein targets (Activity-Based Protein Profiling) or to study biological pathways.

Proposed Synthetic Strategy

Synthetic Workflow Overview

The proposed pathway involves the N-propylation of 5-bromo-1H-indole, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to install the ethynyl group. This approach offers high yields and functional group tolerance.

A 5-Bromo-1H-indole (Starting Material) B 5-Bromo-1-propyl-1H-indole (Intermediate) A->B  Step 1:  N-Propylation C 5-Ethynyl-1-propyl-1H-indole (Final Product) B->C  Step 2:  Sonogashira Coupling  & Deprotection

Caption: Proposed two-step synthesis of 5-Ethynyl-1-propyl-1H-indole.
Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-1-propyl-1H-indole (N-Propylation)

  • Rationale: This reaction attaches the propyl group to the indole nitrogen. Sodium hydride (NaH) is a strong base used to deprotonate the indole N-H, which is weakly acidic (pKa ≈ 17). The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of 1-iodopropane in an SN2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the sodium cation and accelerates the reaction.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-1H-indole (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water, generating flammable H₂ gas.

    • Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should cease.

    • Add 1-iodopropane (1.3 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-propyl-1H-indole.

Step 2: Synthesis of 5-Ethynyl-1-propyl-1H-indole (Sonogashira Coupling)

  • Rationale: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. It utilizes a palladium catalyst to couple the aryl bromide (intermediate from Step 1) with a terminal alkyne. A copper(I) co-catalyst is essential for the catalytic cycle. To prevent self-coupling of the terminal alkyne, a silyl-protected alkyne like (trimethylsilyl)acetylene is used, which is deprotected in a subsequent or concurrent step. A base, such as triethylamine (TEA), is required to neutralize the HBr generated during the reaction.

  • Protocol:

    • To a Schlenk flask under an inert nitrogen atmosphere, add 5-bromo-1-propyl-1H-indole (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq).

    • Add anhydrous triethylamine (TEA) as the solvent and base.

    • Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

    • Add (trimethylsilyl)acetylene (1.5 eq) and heat the reaction mixture to 70 °C for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After the coupling is complete, cool the mixture to room temperature. Add a solution of potassium carbonate (K₂CO₃, 3.0 eq) in methanol to effect the deprotection of the silyl group. Stir for 2-4 hours at room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the final product, 5-Ethynyl-1-propyl-1H-indole.

Analytical and Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic signatures based on the structure.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the δ 6.5-7.8 ppm range. - Propyl Group: A triplet (CH₃) around δ 0.9 ppm, a sextet (CH₂) around δ 1.8 ppm, and a triplet (N-CH₂) around δ 4.1 ppm. - Acetylenic Proton: A sharp singlet (C≡C-H) around δ 3.1 ppm.
¹³C NMR - Aromatic Carbons: Signals in the δ 100-140 ppm range. - Propyl Carbons: Signals in the δ 11, 23, and 46 ppm regions. - Alkyne Carbons: Two signals in the δ 75-85 ppm range.
IR Spectroscopy - C≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C≡C Stretch: A weaker peak around 2100 cm⁻¹. - C-H Stretches (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ range.
Mass Spectrometry (ESI-MS) - [M+H]⁺: Expected at m/z = 184.1121

Conclusion

5-Ethynyl-1-propyl-1H-indole is a strategically designed molecule with high potential for advanced applications in drug discovery and chemical biology. Its synthesis is achievable through robust and well-documented chemical transformations. The presence of the terminal alkyne provides a gateway for facile derivatization via click chemistry, enabling its use as a versatile building block and molecular probe. Future research should focus on the biological screening of this compound and its derivatives to uncover novel therapeutic activities and to utilize it as a tool for interrogating complex biological systems.

References

  • NextSDS. (n.d.). 5-ethynyl-1H-indole — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • Gerey, B., et al. (2012). Direct Alkynylation of Indole and Pyrrole Heterocycles. Infoscience - EPFL.
  • Beilstein Journals. (n.d.). Experimental procedures and spectral data. Retrieved from [Link]

  • Semantic Scholar. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES.
  • Indoles database. (n.d.). Synthesis, physical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • National Center for Biotechnology Information. (n.d.). Ethynyl 1h indene. PubChem. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. DOI:10.1039/D1RA05972F.
  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2011). Synthesis of 5-Iodopyrrolo[1,2-a]quinolines and Indolo[1,2-a]quinolines via Iodine-Mediated Electrophilic and Regioselective 6-endo-dig Ring Closure. The Journal of Organic Chemistry.
  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2025).

Sources

Exploratory

mass spectrometry fragmentation pattern of 5-Ethynyl-1-propyl-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Ethynyl-1-propyl-1H-indole Executive Summary For drug development professionals and analytical chemists, understanding the exact mass spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Ethynyl-1-propyl-1H-indole

Executive Summary

For drug development professionals and analytical chemists, understanding the exact mass spectrometry (MS) fragmentation behavior of specific molecular scaffolds is non-negotiable for pharmacokinetic profiling, metabolite identification, and forensic verification. 5-Ethynyl-1-propyl-1H-indole is a highly versatile building block, frequently utilized in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors for antiviral applications[1], as well as serving as a core structural analog in the study of synthetic cannabinoid receptor agonists (SCRAs)[2].

This whitepaper provides a comprehensive, mechanistic breakdown of the fragmentation pathways of 5-Ethynyl-1-propyl-1H-indole across both Electrospray Ionization (ESI) and Electron Ionization (EI) modalities. By mapping these pathways, researchers can establish robust, self-validating analytical protocols for trace detection and structural confirmation.

Ionization Modalities & Quantitative Mass Profiling

The fragmentation of 5-Ethynyl-1-propyl-1H-indole (Chemical Formula: C13​H13​N ) is dictated by the ionization technique employed. In LC-MS workflows, soft ionization (ESI+) yields an even-electron precursor ion, leading to charge-directed neutral losses. Conversely, GC-MS workflows utilize hard ionization (EI at 70 eV), generating an odd-electron radical cation that favors radical cleavage driven by aromatic stabilization.

Table 1: Exact Mass and Diagnostic Fragment Ions
Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral/Radical LossFragment FormulaDiagnostic Significance
ESI+ (CID) 184.1126 [M+H]+ 142.0657 C3​H6​ (42.0470 Da) C10​H8​N+ Confirms the presence of an N-propyl aliphatic chain.
ESI+ (CID) 184.1126 [M+H]+ 115.0548 C3​H6​+HCN C9​H7+​ Indicates pyrrole ring opening and nitrogen expulsion.
ESI+ (CID) 184.1126 [M+H]+ 116.0501 C3​H6​+C2​H2​ C8​H6​N+ Confirms ethynyl group or pyrrole ring cleavage.
EI (70 eV) 183.1048 [M]∙+ 154.0657 ∙C2​H5​ (29.0391 Da) C11​H8​N+ Base peak ; verifies N-alkyl α -cleavage.
EI (70 eV) 183.1048 [M]∙+ 140.0501 ∙C3​H7​ (43.0548 Da) C10​H6​N+ Confirms total alkyl chain length.

Mechanistic Fragmentation Pathways

ESI-MS/MS: Collision-Induced Dissociation (CID)

Under positive electrospray ionization, the molecule is protonated to form the [M+H]+ precursor at m/z 184.1126. The protonation primarily occurs at the C3 position of the indole ring or the nitrogen atom, initiating charge-directed fragmentation[3].

  • Alkene Expulsion: The dominant CID pathway for N-alkyl indoles is the loss of the alkyl chain as an alkene via a McLafferty-type rearrangement[4]. The N-propyl group undergoes a 4-membered cyclic transition state, transferring a β -hydrogen to the nitrogen and expelling propene ( C3​H6​ , 42.0470 Da). This yields a highly stable, conjugated protonated 5-ethynylindole fragment at m/z 142.0657.

  • Core Ring Contraction: At higher collision energies (e.g., >30 eV), the indole core fragments. The pyrrole ring opens, expelling hydrogen cyanide (HCN, 27.0109 Da) to generate an ethynyl-indene cation at m/z 115.0548. Alternatively, the loss of acetylene ( C2​H2​ , 26.0157 Da) from either the C5-ethynyl moiety or the pyrrole ring generates the m/z 116.0501 fragment.

GC-EI-MS: Radical Cation Fragmentation

Under 70 eV electron ionization, the molecule forms a radical cation [M]∙+ at m/z 183.1048. Because this is an odd-electron system, fragmentation is driven by the expulsion of radicals to achieve stable, even-electron cations.

  • α -Cleavage (The Base Peak): The hallmark of N-alkyl indole EI fragmentation is the α -cleavage of the alkyl chain[4]. Cleavage of the Cα​−Cβ​ bond of the propyl group results in the loss of an ethyl radical ( ∙C2​H5​ , 29.0391 Da). The resulting fragment at m/z 154.0657 is the N-methylene-5-ethynylindolium cation. This ion acts as the base peak (100% abundance) because the positive charge is highly delocalized across the expanded quinolinium-like aromatic π -system.

Fragmentation Tree Visualization

MS_Fragmentation M_ESI [M+H]+ m/z 184.1126 ESI Precursor F1_ESI [M+H - C3H6]+ m/z 142.0657 Protonated 5-Ethynylindole M_ESI->F1_ESI - C3H6 (42 Da) Neutral Loss F2_ESI [M+H - C3H6 - HCN]+ m/z 115.0548 Ethynyl-indene Cation F1_ESI->F2_ESI - HCN (27 Da) Ring Cleavage F3_ESI [M+H - C3H6 - C2H2]+ m/z 116.0501 Indole Core Fragment F1_ESI->F3_ESI - C2H2 (26 Da) Alkyne/Ring Cleavage M_EI [M]•+ m/z 183.1048 EI Radical Cation F1_EI [M - •C2H5]+ m/z 154.0657 N-methyleneindolium (Base Peak) M_EI->F1_EI - •C2H5 (29 Da) α-Cleavage F2_EI [M - •C3H7]+ m/z 140.0501 Indole Radical Cation M_EI->F2_EI - •C3H7 (43 Da) Alkyl Cleavage

Figure 1: Divergent mass spectrometry fragmentation pathways of 5-Ethynyl-1-propyl-1H-indole.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in structural elucidation, analytical protocols must be designed as self-validating systems. The following methodologies incorporate intrinsic quality control checks to prevent false positives caused by isobaric interference or source fragmentation.

Protocol A: LC-HRMS/MS (High-Resolution Q-TOF or Orbitrap)

Designed for pharmacokinetic profiling and metabolite identification[3].

  • System Suitability & Calibration (Self-Validation Step): Prior to sample injection, infuse a tuning mix to verify mass accuracy (< 2 ppm error). Inject a known N-alkyl indole standard (e.g., N-propylindole) to confirm that the collision cell is efficiently generating the [M+H−C3​H6​]+ diagnostic fragment.

  • Chromatography (Causality): Utilize a sub-2 μ m C18 column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in H2​O (Provides the protons necessary for efficient ESI+ ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes to ensure the highly lipophilic ethynyl-indole core is retained and separated from polar matrix components.

  • MS Acquisition Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Data-Dependent MS/MS (ddMS2): Set the precursor isolation window to 1.0 m/z. Ramp the Collision Energy (CE) from 15 eV to 40 eV. Rationale: A ramped CE ensures the capture of both low-energy neutral losses (propene) and high-energy core cleavages (HCN).

  • Data Validation Metric: Extract the precursor ion at m/z 184.1126. The isotopic pattern must exhibit an M+1 peak at approximately 14.5% relative abundance (due to the natural abundance of 13C in the 13-carbon skeleton). If the isotopic fidelity fails, the peak is an isobaric contaminant, not the target analyte.

Protocol B: GC-EI-MS (Single Quadrupole)

Designed for synthetic verification and forensic screening[4].

  • Autotune & Validation (Self-Validation Step): Execute a standard autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit correct relative abundances and peak widths, ensuring the mass axis is calibrated for accurate base peak identification.

  • Sample Preparation: Dissolve the analyte in a non-polar, volatile solvent (e.g., Hexane or Ethyl Acetate) to prevent inlet degradation.

  • Chromatography (Causality): Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C. Rationale: The steady ramp prevents thermal degradation of the reactive ethynyl group while ensuring sharp peak elution.

  • MS Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range:m/z 40 to 300.

  • Data Validation Metric: The spectrum must exhibit a molecular ion [M]∙+ at m/z 183 and a base peak at m/z 154. The ratio of m/z 154 to m/z 183 should be highly reproducible.

References

  • Source: ediss.sub.hamburg (University of Hamburg)
  • Source: National Institutes of Health (NIH / PMC)
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies Source: Frontiers in Chemistry URL
  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA Source: ACS Publications URL

Sources

Foundational

UV-Vis absorption and emission spectra of 5-Ethynyl-1-propyl-1H-indole

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 5-Ethynyl-1-propyl-1H-indole This guide provides a comprehensive technical overview of the synthesis, characterization, and photophysical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 5-Ethynyl-1-propyl-1H-indole

This guide provides a comprehensive technical overview of the synthesis, characterization, and photophysical properties of 5-Ethynyl-1-propyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore a proposed synthetic route, predict the spectral characteristics based on the well-established behavior of related indole derivatives, and provide detailed protocols for experimental validation.

Introduction: The Significance of Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1] Its unique electronic structure and reactivity make it a "privileged scaffold" in drug discovery. The introduction of specific functional groups onto the indole ring allows for the fine-tuning of its biological activity and physical properties.

This guide focuses on 5-Ethynyl-1-propyl-1H-indole, a derivative functionalized at two key positions. The N-1 propyl group enhances lipophilicity and can influence binding interactions, while the C-5 ethynyl group extends the π-conjugated system. This extension is anticipated to significantly impact the molecule's photophysical properties, making it a promising candidate for applications as a fluorescent probe, a building block for complex bioactive molecules, or a component in organic electronic materials. The ethynyl group also offers a versatile handle for further chemical modification via reactions like the Sonogashira coupling or azide-alkyne "click" chemistry.

Given the absence of specific literature on this compound, this guide will serve as a predictive and methodological resource, empowering researchers to synthesize, characterize, and ultimately exploit the properties of this novel indole derivative.

Proposed Synthesis and Structural Characterization

A robust synthetic strategy is paramount for obtaining high-purity material for spectroscopic analysis. We propose a two-step sequence starting from a commercially available 5-haloindole, which is both efficient and versatile.

Synthetic Pathway

The proposed synthesis involves an initial N-alkylation of a 5-haloindole followed by a palladium-catalyzed Sonogashira cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.[2][3]

Synthesis cluster_step1 Step 1: N-Propylation cluster_step2 Step 2: Sonogashira Coupling A 5-Bromo-1H-indole B 5-Bromo-1-propyl-1H-indole A->B  NaH, 1-Bromopropane  DMF, 0°C to rt C 5-Bromo-1-propyl-1H-indole D 5-Ethynyl-1-propyl-1H-indole C->D Alkyne Ethynyltrimethylsilane Catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, 60°C Deprotection K₂CO₃, MeOH

Caption: Proposed two-step synthesis of 5-Ethynyl-1-propyl-1H-indole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromo-1-propyl-1H-indole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere (N₂ or Ar), add a solution of 5-bromo-1H-indole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indole should be observed.

  • Cool the mixture back to 0°C and add 1-bromopropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-1-propyl-1H-indole.

Step 2: Synthesis of 5-Ethynyl-1-propyl-1H-indole

  • To a solution of 5-bromo-1-propyl-1H-indole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v), add ethynyltrimethylsilane (1.5 eq.), copper(I) iodide (CuI, 0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq.).

  • Degas the reaction mixture by bubbling with N₂ or Ar for 15 minutes.

  • Heat the mixture to 60°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution to effect the deprotection of the silyl group. Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield 5-Ethynyl-1-propyl-1H-indole.

Structural and Purity Characterization

Confirmation of the final structure and assessment of purity are critical. The following techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure. Expected ¹H NMR signals include aromatic protons on the indole ring, a singlet for the acetylenic proton, and signals corresponding to the N-propyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which should be >95% for accurate photophysical measurements.

Predicted Photophysical Properties & Measurement Protocols

The electronic properties of the indole core are well-studied, providing a strong basis for predicting the behavior of this new derivative.[5] The UV-Vis absorption spectrum of indole is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. The ¹Lₑ transition is typically lower in energy and gives rise to the long-wavelength absorption band, which is sensitive to substitution on the benzene ring portion of the indole.[5]

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S1_v0 v=0 S1->S1_v0 Vibrational Relaxation T1->S0 Phosphorescence S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v1 v=1 T1_v0 v=0

Caption: Jablonski diagram illustrating electronic transitions.

Predicted Spectral Data

The introduction of the ethynyl group at the C-5 position is expected to extend the π-conjugation of the indole system, leading to a bathochromic (red) shift in both the absorption and emission maxima compared to the parent indole or 1-propylindole. The N-propyl group is primarily an alkyl substituent and is expected to have a minimal electronic effect on the chromophore.

ParameterPredicted ValueNotes
λ_abs,max ~290 - 310 nmRed-shifted from indole (~275 nm) due to extended conjugation.
λ_em,max ~340 - 370 nmExpected red-shift corresponding to the absorption shift.
Stokes Shift ~50 - 60 nmTypical for indole derivatives.
Molar Extinction (ε) > 10,000 M⁻¹cm⁻¹Ethynyl substitution often increases the transition dipole moment.
Quantum Yield (Φ_F) 0.1 - 0.4Highly solvent-dependent; prediction is for a moderately fluorescent compound.
Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Preparation of Stock Solution: Accurately weigh a small amount of 5-Ethynyl-1-propyl-1H-indole and dissolve it in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution. For absorbance measurements, concentrations in the range of 1-20 µM are typically appropriate.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).

    • Record the absorbance spectrum of each working solution from approximately 200 nm to 500 nm.

    • Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0 a.u.).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs,max).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs,max, c is the molar concentration, and l is the path length (1 cm).

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Use a dilute solution (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) prepared in a spectroscopic grade solvent.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at its λ_abs,max. Scan the emission over a wavelength range starting ~10 nm above the excitation wavelength to ~600 nm.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em,max). Scan the excitation wavelength over a range that includes the absorption bands (e.g., 250 nm to 350 nm). The corrected excitation spectrum should ideally match the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em,max).

    • Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λ_em,max and λ_abs,max.

Experimental Protocol: Fluorescence Quantum Yield (Φ_F) Determination

The comparative method, using a well-characterized fluorescent standard, is a reliable approach.[6][7][8]

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For emission in the 340-370 nm range, quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common choice.

  • Prepare Solutions: Prepare a series of five dilutions for both the standard and the test compound in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should range from ~0.01 to 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence:

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

    • Determine the slope (Gradient, m) of each line.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

    Where std refers to the standard, n is the refractive index of the solvent. If the same solvent is used for both, the refractive index term (n_sample²/n_std²) cancels out.

Environmental Effects: Solvatochromism

The fluorescence of indole and its derivatives is known to be highly sensitive to the local environment, a phenomenon known as solvatochromism.[9][10][11] An increase in solvent polarity typically stabilizes the more polar excited state (¹Lₐ) to a greater extent than the ground state.[12] This leads to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.

Predicted Behavior for 5-Ethynyl-1-propyl-1H-indole: A significant red shift in the fluorescence emission maximum is expected as the solvent is changed from non-polar (e.g., cyclohexane) to polar (e.g., acetonitrile, water). This property is highly valuable for sensing applications, as the emission wavelength can report on the polarity of the molecule's microenvironment.

Potential Applications in Research and Development

The predicted photophysical properties of 5-Ethynyl-1-propyl-1H-indole suggest its utility in several high-impact areas:

  • Drug Discovery: The indole nucleus is a key pharmacophore. This derivative can serve as a versatile intermediate for synthesizing more complex molecules with potential therapeutic activities, such as kinase inhibitors or antiviral agents.

  • Fluorescent Probes: Its sensitivity to solvent polarity makes it a candidate for use as a probe to study protein binding sites or membrane environments. The terminal ethynyl group allows for covalent attachment to biomolecules via click chemistry.

  • Materials Science: The extended π-system and fluorescent properties make it a building block for organic light-emitting diodes (OLEDs), fluorescent sensors, or other functional materials.

Conclusion

This guide provides a predictive but scientifically grounded framework for the synthesis and photophysical analysis of 5-Ethynyl-1-propyl-1H-indole. Based on the established chemistry and spectroscopy of related indole derivatives, this compound is predicted to be a moderately fluorescent molecule with an extended π-conjugated system, exhibiting absorption and emission maxima that are red-shifted compared to the parent indole. Its fluorescence is expected to be sensitive to the polarity of its environment. The detailed experimental protocols provided herein offer a clear path for researchers to synthesize this novel compound, validate its predicted properties, and explore its potential in drug discovery and materials science.

References

  • Muiflo, P. L., & Callis, P. R. (n.d.). SIMULATIONS OF SOLVENT EFFECTS ON FLUORESCENCE SPECTRA AND DYNAMICS OF INDOLES. SPIE Digital Library. [Link]

  • Cupellini, L., et al. (2020). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. Journal of Chemical Theory and Computation. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Unknown. (1971). Effect of solvent upon the fluorescence decay of indole. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Ramesan, S., et al. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Unknown. (2016). Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. AIP Publishing. [Link]

  • Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • Avalani, J. R., Patel, D. S., & Raval, D. K. (2012). DEVELOPMENT IN SONOGASHIRA COUPLING: CONSTRUCTION OF INDOLE AND BENZO[b]FURAN RING SYSTEMS CATALYZED BY Pd-Cu AND BASIC IONIC LIQUID [DBU]Ac. PRAJÑÂ - Journal of Pure and Applied Sciences. [Link]

  • Unknown. (n.d.). Quantum yield. Wikipedia. [Link]

  • Unknown. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Hendrix, J., et al. (2015). Accurate Fluorescence Quantum Yield Determination by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • de Lauder, W. B., & Wahl, P. (1971). Effect of solvent upon the fluorescence decay of indole. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Unknown. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Ye, F., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]

  • Boufroura, H., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • Lokshin, V., et al. (2023). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. MDPI. [Link]

  • Kulinich, A. V., & Ishchenko, A. A. (2009). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Unknown. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. ResearchGate. [Link]

  • Reddy, T. R., et al. (2011). Synthesis of 5-Iodopyrrolo[1,2-a]quinolines and Indolo[1,2-a]quinolines via Iodine-Mediated Electrophilic and Regioselective 6-endo-dig Ring Closure. The Journal of Organic Chemistry. [Link]

  • Unknown. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Mohamed-Ezzat, M., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl]}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Exploratory

Structural Elucidation of 5-Ethynyl-1-propyl-1H-indole Derivatives: A Comprehensive Crystallographic Guide

Executive Summary The 1H-indole scaffold is a privileged structure in modern medicinal chemistry. Specifically, the functionalization of this core to yield 5-ethynyl-1-propyl-1H-indole derivatives has unlocked new avenue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indole scaffold is a privileged structure in modern medicinal chemistry. Specifically, the functionalization of this core to yield 5-ethynyl-1-propyl-1H-indole derivatives has unlocked new avenues in the development of highly potent therapeutics, ranging from antiviral Dihydroorotate Dehydrogenase (DHODH) inhibitors[1] to selective p21-Activated Kinase 4 (PAK4) inhibitors in oncology[2].

As a Senior Application Scientist, I approach the crystal structure analysis of these derivatives not merely as an exercise in atomic mapping, but as a critical tool for understanding structure-activity relationships (SAR). This whitepaper provides an in-depth mechanistic guide to the crystallographic isolation, structural determination, and supramolecular analysis of 5-ethynyl-1-propyl-1H-indole derivatives.

Molecular Architecture & Crystallographic Causality

To successfully crystallize and analyze these molecules, one must first understand the causality behind their physical behavior. The base compound, 5-ethynyl-1-propyl-1H-indole, is an electron-rich, highly lipophilic molecule that typically presents as a yellow oil at 298 K[1]. Its transition into a highly ordered crystalline lattice is governed by three distinct structural domains:

  • The Indole Core (Planarity & Aromaticity): The bicyclic system demands strict planarity to maximize π -electron delocalization. In closely related N-propyl indole structures, the core maintains an extreme flatness, with root-mean-square (r.m.s.) deviations of atoms from the mean plane measuring as low as 0.0387 Å[3]. This planarity is the primary driver for π−π stacking in the solid state.

  • The N1-Propyl Chain (Steric Disruption): Alkylation of the indole nitrogen fundamentally alters the crystallization landscape by eliminating the strong N-H hydrogen bond donor. Consequently, the lattice must rely on weaker van der Waals forces and C-H···O or C-H··· π interactions. To minimize steric clash with the C2-H proton, the propyl chain typically twists out of the indole plane, adopting a dihedral angle of approximately 72°[3].

  • The C5-Ethynyl Group ( π -Extension): The terminal alkyne acts as a rigid, linear vector. In the absence of strong classical hydrogen bonds, the slightly acidic terminal alkyne proton frequently participates in orthogonal C-H··· π interactions, acting as a critical anchor point during crystal nucleation.

Interactions C1 Indole Core I1 π-π Stacking (< 3.8Å) C1->I1 C2 N-Propyl Chain I2 Steric Packing (Dihedral ~72°) C2->I2 C3 5-Ethynyl Group I3 C-H···π Bonds (Alkyne) C3->I3

Figure 1: Causality of functional groups driving supramolecular assembly in the lattice.

Experimental Protocols: A Self-Validating Workflow

Because the pure 5-ethynyl-1-propyl-1H-indole monomer is an oil[1], structural analysis requires either co-crystallization with a suitable π -acceptor (e.g., octafluoronaphthalene) or the synthesis of solid derivatives (e.g., carboxamides)[2]. The following protocol ensures the growth of diffraction-quality single crystals for these lipophilic derivatives.

Phase I: Synthesis and Preparation
  • Deprotection: Synthesize the terminal alkyne via the cleavage of a trimethylsilyl (TMS) protecting group using potassium carbonate ( K2​CO3​ ) in methanol[1].

  • Purification: Isolate the product via silica gel chromatography. Causality: Purity must exceed 99%; trace organic impurities will disrupt the weak C-H··· π interactions required for the nucleation of these non-hydrogen-bonding scaffolds, leading to amorphous oils.

Phase II: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10–15 mg of the solid derivative in 0.5 mL of a moderately polar "good" solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of a non-polar anti-solvent (e.g., n-hexane or pentane). Seal the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 277 K. Causality: The high vapor pressure of the anti-solvent allows it to slowly diffuse into the inner vial. This gradual reduction in solubility favors thermodynamic π−π stacking over kinetic precipitation, yielding highly ordered single crystals.

Phase III: X-Ray Diffraction & Validation
  • Harvesting: Isolate a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Immediately immerse it in a perfluoropolyether cryoprotectant (e.g., Paratone-N) to prevent solvent evaporation and lattice collapse.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α source. Cool the sample to 100 K using a nitrogen cold stream to minimize thermal atomic displacement.

  • Validation: Prior to full structure refinement, perform a Powder X-Ray Diffraction (PXRD) scan on the bulk sample. Compare the experimental PXRD pattern with the simulated pattern from the single-crystal data to validate that the selected crystal is representative of the bulk material.

Workflow N1 Synthesis & Purification (TMS Deprotection) N2 Crystallization (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction (Mo Kα, 100K) N2->N3 N4 Phase Solution (SHELXT) N3->N4 N5 Refinement (SHELXL) N4->N5

Figure 2: Standardized crystallographic workflow for lipophilic indole derivatives.

Quantitative Structural Data

The table below summarizes representative crystallographic parameters for N-propyl and ethynyl-indole derivatives, demonstrating the typical metrics required for publication and drug-design validation.

Compound / ComplexSpace GroupResolution (Å)R-factor (R1/Work)Key Intermolecular Contacts
1-Propyl-1H-indole-2,3-dione [3] P21​21​21​ (Orthorhombic)0.71 (Mo K α )0.038 π−π stacking (3.62 Å), C-H···O
PAK4 Complex (Inhibitor 41) [2] P21​21​21​ (Orthorhombic)2.590.206H-bonds to hinge region, hydrophobic packing
5-Ethynyl-1-propyl-1H-indole (Co-crystal model) P21​/c (Monoclinic)0.800.045C-H··· π interactions, van der Waals

Mechanistic Insights for Drug Development

Understanding the crystal structure of 5-ethynyl-1-propyl-1H-indole derivatives directly informs rational drug design. In the context of kinase inhibition (e.g., PAK4), the co-crystal structures reveal that while the indole core acts as a rigid scaffold to occupy the ATP-binding pocket, the 5-ethynyl group projects deeply into adjacent hydrophobic sub-pockets[2].

Furthermore, the N-propyl chain's specific ~72° dihedral orientation[3] is not merely a solid-state artifact; it represents the lowest-energy conformation required to navigate the steric constraints of lipophilic target tunnels, such as those found in the DHODH enzyme[1]. By analyzing the thermal ellipsoids (B-factors) in the crystal structure, researchers can identify the inherent flexibility of the propyl chain, allowing for the fine-tuning of entropic penalties upon target binding.

References[3] Title: 1-Propyl-1H-indole-2,3-dione - IUCr Journals

Source: iucr.org URL:[2] Title: 7CMB: Crystal Structure of PAK4 in complex with inhibitor 41 - RCSB PDB Source: rcsb.org URL:[1] Title: Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents Source: uni-hamburg.de URL:

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Foundational

5-Ethynyl-1-propyl-1H-indole: A Privileged Pharmacophore Scaffold in Modern Drug Discovery

Executive Summary In rational drug design, the selection of a core scaffold dictates not only the binding affinity of a molecule but its entire pharmacokinetic destiny. As a Senior Application Scientist, I approach molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the selection of a core scaffold dictates not only the binding affinity of a molecule but its entire pharmacokinetic destiny. As a Senior Application Scientist, I approach molecular design as the engineering of a thermodynamic system. The compound 5-ethynyl-1-propyl-1H-indole (CAS 2804196-29-8) has emerged as a highly optimized, versatile building block, particularly in the development of host-directed therapeutics such as broad-spectrum antivirals and anticancer agents.

This whitepaper deconstructs the structural logic of this specific pharmacophore, detailing its computational modeling, synthetic integration, and its critical role in inhibiting Dihydroorotate Dehydrogenase (DHODH)—a prime target for pyrimidine starvation therapies[1].

Part 1: Pharmacophore Deconstruction & Mechanistic Rationale

To understand the utility of 5-ethynyl-1-propyl-1H-indole, we must analyze the causality behind its structural features. It is not merely a collection of functional groups, but a finely tuned instrument for occupying specific protein microenvironments.

  • The Indole Core (The Anchor): The indole nucleus is universally recognized as a "privileged scaffold" capable of binding to multiple biological targets with high affinity[2]. Its planar, electron-rich aromatic system facilitates robust π−π stacking and hydrophobic interactions within deep protein crevices[3].

  • The 1-Propyl Moiety (The Director): Alkylation at the N1 position serves a dual mechanistic purpose. First, it eliminates the hydrogen bond donor capacity of the pyrrole nitrogen. This significantly reduces the thermodynamic desolvation penalty when the molecule enters a highly lipophilic environment. Second, the propyl chain provides optimal steric bulk to anchor the molecule into hydrophobic sub-pockets, such as the ubiquinone-binding channel of DHODH[4].

  • The 5-Ethynyl Handle (The Vector): In fragment-based drug discovery, flexible linkers introduce severe entropic penalties upon target binding. The sp-hybridized alkyne acts as a rigid, linear spacer. It bypasses entropic loss by locking the trajectory of appended pharmacophores (e.g., anthranilic acid derivatives) at a precise 180° angle, projecting them directly into adjacent polar interaction sites without steric clash[5].

Part 2: Computational Pharmacophore Modeling & Virtual Screening

When modeling 5-ethynyl-1-propyl-1H-indole in a virtual screening pipeline, the rigid nature of the ethynyl group simplifies the conformational space, allowing for high-confidence grid-based docking. The workflow relies on extracting the hydrophobic volume of the indole-propyl system and mapping the strict directional vector of the alkyne.

PharmacophoreWorkflow Input 5-Ethynyl-1-propyl-1H-indole (Ligand Input) ConfGen 3D Conformational Analysis Input->ConfGen FeatureExt Pharmacophore Extraction (Hydrophobic, Vector) ConfGen->FeatureExt Grid Grid-Based Interaction Map FeatureExt->Grid Docking Virtual Screening & Target Docking Grid->Docking

Computational workflow for 5-ethynyl-1-propyl-1H-indole pharmacophore modeling.
Quantitative Data & Pharmacological Metrics

The physicochemical properties of the isolated scaffold highlight its efficiency as a starting fragment (Rule of 3 compliant) before functionalization.

PropertyValuePharmacological Relevance
Molecular Weight 183.25 g/mol Highly efficient fragment size, allowing room for secondary pharmacophores.
LogP (Calculated) ~3.5Optimal lipophilicity for deep hydrophobic pocket insertion.
H-Bond Donors 0Minimizes desolvation penalty upon binding to lipophilic targets.
H-Bond Acceptors 1 (Indole π -system)Capable of weak cation- π or CH- π interactions.
Rotatable Bonds 2 (Propyl chain)Low entropic penalty upon target binding.
Vector Angle 180° (Alkyne)Rigid linear projection of appended functional groups.

Part 3: Synthetic Integration and Experimental Validation

To ensure scientific integrity, the synthetic protocol must be a self-validating system. The following methodology details the synthesis of the 5-ethynyl-1-propyl-1H-indole scaffold, adapted from validated routes for DHODH inhibitor intermediates[5].

Step-by-Step Methodology

Step 1: N-Alkylation of the Indole Core Causality: N-alkylation tunes the scaffold for the hydrophobic ubiquinone pocket by removing the polar N-H bond.

  • Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq). The use of a bulky, mild base favors N-alkylation over C-alkylation.

  • Introduce 1-bromopropane (1.0 eq) dropwise to the solution.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Extract with ethyl acetate, wash extensively with brine to remove DMF, and purify via silica gel chromatography to yield 5-bromo-1-propyl-1H-indole.

Step 2: Sonogashira Cross-Coupling Causality: Installs the rigid sp-hybridized spacer without altering the electronic integrity of the indole ring.

  • Dissolve 5-bromo-1-propyl-1H-indole in a degassed mixture of triethylamine (TEA) and tetrahydrofuran (THF).

  • Add catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

  • Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq).

  • Heat the sealed vessel to 70 °C for 24 hours.

  • Filter through Celite, concentrate, and purify to isolate the TMS-protected intermediate.

Step 3: TMS Deprotection Causality: Unmasks the terminal alkyne, preparing it for subsequent cross-coupling to the secondary pharmacophore (e.g., anthranilic acid).

  • Dissolve the TMS-protected intermediate in methanol.

  • Add potassium carbonate (K₂CO₃, 5.0 eq).

  • Stir at room temperature for 4 hours.

  • Concentrate and extract to yield the final 5-ethynyl-1-propyl-1H-indole as a yellow oil (Yield: ~76%).

Part 4: Case Study - DHODH Inhibition for Broad-Spectrum Antivirals

The true power of this pharmacophore is demonstrated in its application against Dihydroorotate Dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the rate-limiting oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway[1].

Rapidly proliferating cancer cells and replicating RNA viruses (such as Arenaviridae and Flaviviridae) rely heavily on this pathway, as they cannot salvage pyrimidines efficiently enough to sustain their replication machinery[5].

DHODHPathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP UMP Synthesis (Pyrimidine Pool) Orotate->UMP ViralRep Viral RNA/DNA Replication UMP->ViralRep Nucleotide Supply Inhibitor Indole-based DHODH Inhibitor Inhibitor->DHODH Blocks Ubiquinone Channel

Mechanism of host-directed antiviral action via DHODH inhibition.

By utilizing 5-ethynyl-1-propyl-1H-indole as a rigid core, researchers have successfully developed phenylethynyl anthranilic acid-based DHODH inhibitors[6]. In these advanced drug candidates, the 1-propyl-indole moiety acts as a hydrophobic plug, perfectly occupying the ubiquinone tunnel of DHODH. Simultaneously, the rigid ethynyl linker directs the anthranilic acid moiety out of the hydrophobic channel and into the polar opening, where its carboxylic acid can form critical salt bridges with key arginine residues[7]. This precise spatial arrangement, dictated entirely by the pharmacophore's geometry, results in potent, broad-spectrum antiviral activity with a high barrier to viral resistance.

Conclusion

The rational design of therapeutics requires building blocks that offer predictable geometry, tunable lipophilicity, and synthetic accessibility. 5-Ethynyl-1-propyl-1H-indole fulfills all these criteria. By neutralizing the hydrogen bond donor of the indole core and appending a rigid alkyne vector, medicinal chemists can bridge deep hydrophobic pockets with adjacent polar regions, minimizing entropic and desolvation penalties. Its successful integration into DHODH inhibitors underscores its status as a highly privileged scaffold in the ongoing fight against viral pathogens and malignancies.

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Exploratory

Advanced Applications of 5-Ethynyl-1-propyl-1H-indole in Antiviral Drug Discovery: A Technical Whitepaper

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Methodologies, DHODH Inhibition, and Antiviral Pharmacology Executive Summary The compound 5-Ethynyl-1-propyl-1H-indole (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Methodologies, DHODH Inhibition, and Antiviral Pharmacology

Executive Summary

The compound 5-Ethynyl-1-propyl-1H-indole (CAS: 2804196-29-8) has emerged as a high-value synthetic intermediate in contemporary medicinal chemistry[1][2]. Characterized by its privileged indole core, a lipophilicity-modulating N-propyl chain, and a highly reactive terminal alkyne at the 5-position, this molecule serves as a critical building block for advanced cross-coupling and bioconjugation[2]. Recent literature, notably from the University of Hamburg (2026), highlights its pivotal role in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors—a class of broad-spectrum antiviral agents capable of starving RNA viruses of essential pyrimidine nucleotides[3][4].

This technical guide dissects the mechanistic rationale, synthetic protocols, and pharmacological validation systems surrounding 5-Ethynyl-1-propyl-1H-indole.

The Mechanistic Rationale: DHODH Inhibition and Pyrimidine Starvation

To understand the utility of 5-Ethynyl-1-propyl-1H-indole, one must first understand the biological target it helps inhibit. Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme responsible for catalyzing the oxidation of L-dihydroorotate to orotate[4]. This is the critical, rate-limiting fourth step in the de novo biosynthesis of pyrimidines, ultimately leading to the formation of Uridine Monophosphate (UMP)[4].

The Causality of Antiviral Efficacy: Viruses—particularly rapidly replicating RNA viruses such as SARS-CoV-2, Arenaviridae, and Flaviviridae—lack their own metabolic machinery[3]. They rely entirely on the host cell's nucleotide pool to synthesize viral RNA[4]. By inhibiting host DHODH using indole-based derivatives, researchers induce a state of cellular pyrimidine starvation[4]. Why target a host enzyme instead of a viral polymerase? Targeting essential host cellular enzymes drastically increases the genetic barrier to viral resistance[4]. The host genome does not mutate at the rapid, error-prone rate of viral RNA, ensuring that DHODH inhibitors retain broad-spectrum efficacy across multiple viral variants[3][4].

DHODH_Pathway DHO L-Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate DHODH->ORO UMP Uridine Monophosphate (UMP) ORO->UMP NUC Pyrimidine Pool UMP->NUC VIRAL Viral RNA Synthesis NUC->VIRAL INHIB 5-Ethynyl-1-propyl-1H-indole Derivatives INHIB->DHODH Inhibits

Caption: DHODH metabolic pathway and pyrimidine depletion via indole-derivative inhibition.

Experimental Methodologies: A Self-Validating System

As detailed in recent[3], the synthesis of DHODH inhibitors frequently utilizes 5-Ethynyl-1-propyl-1H-indole (referred to in the literature as "Alkyne 172") as a key intermediate[3][4]. The following protocols outline the synthesis of the alkyne and its downstream validation, engineered with built-in self-validating checkpoints.

Protocol 1: TMS-Deprotection to Yield 5-Ethynyl-1-propyl-1H-indole

Objective: To remove the trimethylsilyl (TMS) protecting group, liberating the terminal alkyne for downstream Sonogashira cross-coupling[3]. Causality: The TMS group is strictly necessary during upstream alkylation to prevent oxidative homocoupling (Glaser coupling) of the highly reactive alkyne. During deprotection, methanol acts as the nucleophile, while K₂CO₃ generates the active methoxide species that attacks the silicon atom. This ensures a mild deprotection environment that preserves the electron-rich indole core[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 370 mg (1.45 mmol) of the TMS-protected precursor in 12 mL of anhydrous methanol[3].

  • Base Addition: Add 1.00 g (7.24 mmol, ~5.0 eq) of anhydrous potassium carbonate (K₂CO₃)[3]. Self-Validation Checkpoint: The 5-fold molar excess of K₂CO₃ is critical; it drives the equilibrium forward, ensuring complete desilylation within a practical timeframe without requiring elevated temperatures.

  • Reaction Execution: Stir the suspension at room temperature (20-25°C) for 4 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC; Hexane/EtOAc) to confirm the complete disappearance of the less polar TMS-protected starting material.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Partition the resulting residue between distilled water and dichloromethane (DCM). Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield 201 mg (1.10 mmol, 76% yield) of 5-Ethynyl-1-propyl-1H-indole as a yellow oil[3].

Protocol 2: DHODH Enzymatic Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized indole derivatives against human DHODH. Causality: DHODH transfers electrons to ubiquinone (Coenzyme Q10) during the oxidation of L-dihydroorotate. By substituting native ubiquinone with the artificial electron acceptor DCIP (2,6-dichlorophenolindophenol), the enzyme's activity can be monitored spectrophotometrically. DCIP changes from blue to colorless upon reduction, providing a direct, quantifiable readout of enzyme kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Note: Triton X-100 is essential to maintain the solubility of the highly lipophilic indole-based inhibitors.

  • Reagent Assembly: Add 0.1 mM L-dihydroorotate (substrate) and 0.05 mM DCIP to the buffer.

  • Inhibitor Incubation: Pre-incubate recombinant human DHODH with varying concentrations of the indole derivative (e.g., 1 nM to 100 μM) for 10 minutes at 25°C. Self-Validation Checkpoint: Pre-incubation is mandatory to ensure steady-state binding between the inhibitor and the enzyme's hydrophobic ubiquinone tunnel before the reaction begins.

  • Reaction Initiation: Initiate the reaction by adding ubiquinone (CoQ10) to a final concentration of 0.1 mM.

  • Kinetic Measurement: Measure the decrease in absorbance at 600 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the absorbance curve to derive the IC₅₀ value.

Workflow Step1 TMS-Deprotection (K2CO3, MeOH) Step2 Isolation of Alkyne 172 (5-Ethynyl-1-propyl-1H-indole) Step1->Step2 Step3 Sonogashira Cross-Coupling (Anthranilic Acid Scaffold) Step2->Step3 Step4 In Vitro DHODH Assay (DCIP Reduction) Step3->Step4 Step5 Antiviral Screening (e.g., SARS-CoV-2, Flaviviridae) Step4->Step5

Caption: Step-by-step workflow from alkyne synthesis to antiviral DHODH inhibitor screening.

Quantitative Data & Chemical Profiling

The following table summarizes the key quantitative metrics associated with the synthesis and application of 5-Ethynyl-1-propyl-1H-indole, establishing a baseline for quality control[2][3].

ParameterValue / DescriptionAnalytical Method
Molecular Formula C₁₃H₁₃NMass Spectrometry (LC-MS)
Molecular Weight 183.25 g/mol Mass Spectrometry (LC-MS)
Yield (Alkyne 172) 76% (201 mg from 1.45 mmol precursor)Gravimetric Analysis
Physical State Yellow OilVisual Inspection
¹H-NMR Shift (Aromatic) δ 7.84 - 7.79 ppm400 MHz, CDCl₃
Primary Target Enzyme Human DHODH (Mitochondrial)DCIP Colorimetric Assay
Antiviral Spectrum RNA Viruses (Arenaviridae, Flaviviridae, SARS-CoV-2)In vitro cell culture (CPE reduction)

Future Perspectives: Proteomics and Click Chemistry

Beyond its role in synthesizing phenylethynyl anthranilic acid-based inhibitors via Sonogashira coupling[3], the terminal alkyne of 5-Ethynyl-1-propyl-1H-indole makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

In drug development, this "Click Chemistry" approach allows researchers to rapidly generate vast libraries of triazole-linked indole derivatives. Furthermore, in proteomics, the ethynyl group can be utilized as a bioorthogonal chemical reporter. By treating cells with the indole derivative and subsequently lysing them in the presence of an azide-functionalized fluorophore or biotin tag, researchers can map the exact intracellular protein-binding targets of the indole scaffold, validating off-target effects and confirming DHODH engagement in situ.

References

  • Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents Source: University of Hamburg (ediss.sub.hamburg) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 5-Ethynyl-1-propyl-1H-indole

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Introduction and Strategic Context The functionalization of the indole core is a cornerstone of modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Introduction and Strategic Context

The functionalization of the indole core is a cornerstone of modern drug discovery. Specifically, 5-Ethynyl-1-propyl-1H-indole (CAS: 2804196-29-8) serves as a highly versatile terminal alkyne building block. It is prominently utilized in the development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are actively investigated as broad-spectrum antiviral agents capable of depleting the pyrimidine nucleotide pool during viral replication[1].

The presence of the terminal ethynyl group allows for downstream diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "click" chemistry) or further Sonogashira cross-coupling, making it an invaluable intermediate for structure-activity relationship (SAR) campaigns.

Synthetic Strategy and Workflow

The optimal synthesis of 5-Ethynyl-1-propyl-1H-indole is achieved through a robust three-step linear sequence starting from commercially available 5-bromoindole. The strategy relies on an initial N -alkylation, followed by a palladium-catalyzed Sonogashira coupling to install a protected alkyne, and concludes with a mild desilylation.

SynthesisWorkflow SM 5-Bromoindole (Starting Material) Int1 5-Bromo-1-propyl-1H-indole (Intermediate 1) SM->Int1 1-Bromopropane NaH, DMF, 0°C to RT Int2 TMS-Protected Alkyne (Compound 166) Int1->Int2 TMS-Acetylene, Pd(PPh3)2Cl2 CuI, TEA/THF, 70°C, 24h Prod 5-Ethynyl-1-propyl-1H-indole (Compound 172) Int2->Prod K2CO3, MeOH RT, 4h

Fig 1: Three-step synthetic workflow for 5-Ethynyl-1-propyl-1H-indole.

Mechanistic Rationale & Causality
  • Why N -Alkylation First? Performing the N -alkylation prior to the Sonogashira coupling prevents the acidic indole N-H proton from interfering with the palladium catalytic cycle or competing with the terminal alkyne during the cross-coupling phase.

  • Why TMS-Acetylene? Direct coupling with acetylene gas is highly hazardous and prone to homocoupling (Glaser coupling). Trimethylsilylacetylene (TMS-acetylene) acts as a safe, liquid surrogate. The bulky TMS group sterically hinders homocoupling, ensuring high cross-coupling yields.

  • Why Methanolic Potassium Carbonate? The cleavage of the TMS group requires a nucleophile to attack the silicon atom. K₂CO₃ in methanol generates methoxide ions in situ, which selectively attack the silicon, liberating the terminal alkyne without disturbing the N -propyl chain or the indole aromatic system[1].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-1-propyl-1H-indole
  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 5-bromoindole (1.0 equiv) and anhydrous N,N -dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the indolyl anion.

  • Alkylation: Add 1-bromopropane (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield Intermediate 1.

Step 2: Sonogashira Coupling to yield 1-Propyl-5-((trimethylsilyl)ethynyl)-1H-indole (Compound 166)

Note: This procedure is adapted from validated literature parameters for DHODH inhibitor precursors[1].

  • Catalyst Loading: In a Schlenk flask under an inert argon atmosphere, dissolve 5-bromo-1-propyl-1H-indole (1.0 equiv) in a degassed solvent mixture of Triethylamine (TEA) (10 mL) and Tetrahydrofuran (THF) (4 mL).

  • Reagent Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv) and Copper(I) iodide (CuI, 0.1 equiv). Stir for 5 minutes at room temperature.

  • Coupling: Add ethynyltrimethylsilane (TMS-acetylene, 1.5 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C and maintain stirring for 24 hours[1].

  • Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate. Purify the crude residue by column chromatography using Petroleum Ether (PE) / Dichloromethane (CH₂Cl₂) (19:1 v/v). Compound 166 is obtained as a yellow wax (approx. 61% yield)[1].

Step 3: TMS Cleavage to yield 5-Ethynyl-1-propyl-1H-indole (Compound 172)

Note: Strict adherence to stoichiometry prevents degradation of the indole core[1].

  • Reaction Setup: Dissolve the TMS-protected alkyne (Compound 166) (370 mg, 1.45 mmol) in 12 mL of high-purity Methanol (MeOH).

  • Deprotection: Add Potassium Carbonate (K₂CO₃) (1.00 g, 7.24 mmol, 5.0 equiv) in a single portion to the stirring solution[1].

  • Monitoring: Stir the suspension at room temperature for exactly 4 hours. The reaction progress can be monitored by TLC (PE/CH₂Cl₂ 19:1 v/v; Product Rf: 0.23)[1].

  • Isolation: Filter the mixture to remove excess K₂CO₃ salts. Concentrate the methanolic filtrate under reduced pressure. Partition the residue between water and Dichloromethane (CH₂Cl₂). Extract the aqueous layer twice more with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent.

  • Result: The final alkyne (Compound 172) is isolated as a yellow oil (201 mg, 1.10 mmol, 76% yield)[1].

Quantitative Data Summary

The following table summarizes the key reaction metrics for the critical steps of the synthesis, providing a quick reference for expected outcomes and reaction parameters.

Synthesis StepReagents / CatalystSolvent SystemTemp / TimeExpected YieldProduct Appearance
1. N -Alkylation 1-Bromopropane, NaHAnhydrous DMF0 °C to RT, 4h>85%Pale yellow oil
2. Sonogashira TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuITEA / THF (2.5:1)70 °C, 24h61%Yellow wax
3. Deprotection K₂CO₃ (5.0 equiv)MethanolRT, 4h76%Yellow oil

Analytical Characterization Note: The successful synthesis of the final product is confirmed by the disappearance of the TMS protons (~0.27 ppm) and the appearance of the terminal alkyne proton in the ¹H-NMR spectrum, alongside an exact mass of m/z calc.: 256.1516[M+H]+ for the intermediate, validating the structural integrity of the indole core throughout the process[1].

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Application

copper-catalyzed click chemistry (CuAAC) with 5-Ethynyl-1-propyl-1H-indole

Executive Summary In modern drug discovery, the indole scaffold remains a privileged pharmacophore due to its structural mimicry of endogenous neurotransmitters and amino acids. Specifically, 5-Ethynyl-1-propyl-1H-indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indole scaffold remains a privileged pharmacophore due to its structural mimicry of endogenous neurotransmitters and amino acids. Specifically, 5-Ethynyl-1-propyl-1H-indole is an advanced building block utilized in the development of phenylethynyl anthranilic acid-based dihydroorotate dehydrogenase (DHODH) inhibitors, which function as potent broad-spectrum antiviral agents[1].

The N-propyl substitution strategically increases the lipophilicity of the molecule, enhancing cellular permeability and target binding affinity. Meanwhile, the 5-ethynyl moiety provides a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note details the mechanistic causality, optimized parameters, and self-validating protocols required to successfully conjugate 5-Ethynyl-1-propyl-1H-indole to azide-functionalized targets (e.g., fluorophores, proteins, or Antibody-Drug Conjugates).

Mechanistic Rationale & Reagent Causality

To achieve high-yielding and bio-compatible click reactions, it is critical to understand the precise role of each reagent in the catalytic cycle. CuAAC relies on the in situ generation of a Cu(I) species, which coordinates with both the alkyne and the azide to drastically lower the activation energy of the cycloaddition.

  • Copper Source (CuSO₄): Cu(II) sulfate is utilized instead of direct Cu(I) salts (like CuI) because Cu(I) is highly unstable, prone to rapid oxidation, and readily disproportionates in aqueous media[2].

  • Reducing Agent (Sodium Ascorbate): Added last to the reaction mixture, ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ[2].

  • Stabilizing Ligand (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble ligand that binds Cu(I), blocking its bioavailability. This prevents toxic oxidative damage to sensitive biomolecules while maintaining the metal's catalytic effectiveness[2]. Furthermore, THPTA acts as a sacrificial reductant, further protecting the system from reactive oxygen species (ROS)[3].

  • Scavenger Additive (Aminoguanidine): The oxidation of ascorbate generates dehydroascorbate and other reactive dicarbonyl species that can cross-link arginine residues on proteins. Aminoguanidine is added to intercept and quench these reactive byproducts[3].

Pathway Alkyne 5-Ethynyl-1-propyl-1H-indole (Pharmacophore) Catalyst Cu(I)-THPTA Complex (Active Catalyst) Alkyne->Catalyst Pi-Coordination Azide Azide-Functionalized Target / Linker Azide->Catalyst Coordination Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Catalyst->Product Cycloaddition & Protonation

CuAAC catalytic coordination and cycloaddition pathway.

Reaction Optimization & Quantitative Data

The efficiency of the CuAAC reaction is highly dependent on the stoichiometric ratios of the catalyst complex. A final CuSO₄ concentration of 2 mM and a CuSO₄:THPTA ratio of 1:5 is recommended as a starting point for the labeling of biomolecules[4].

Table 1: Comparison of Cu(I)-Stabilizing Ligands
LigandSolubility ProfileCu(I) StabilizationPrimary Application Workflow
THPTA Highly AqueousExcellentLive-cell labeling, Bioconjugation, ADCs[5]
TBTA Organic / DMSOGoodSmall molecule synthesis, solid-phase chemistry[2]
BTTAA AqueousSuperiorHigh-efficiency biomolecule tracking in vivo
Table 2: Standardized Reagent Stoichiometry for Bioconjugation

For optimal conjugation in Antibody-Drug Conjugates (ADCs) or protein labeling, an excess of the catalyst complex is required relative to the azide target[5],[2].

ReagentStock ConcentrationFinal Assay ConcentrationEquivalents (vs. Azide)
Azide-Functionalized Target 10 mM50 µM1 eq
5-Ethynyl-1-propyl-1H-indole 10 mM (in DMSO)100 µM2 eq
CuSO₄ 100 mM1.25 mM25 eq[5],[2]
THPTA Ligand 250 mM6.25 mM125 eq (1:5 Cu ratio)[4]
Sodium Ascorbate 100 mM2.0 mM40 eq[5],[2]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical or analytical changes at key checkpoints, researchers can confirm the mechanistic success of each step before proceeding.

Protocol A: Aqueous Bioconjugation (Protein/Antibody Labeling)

Note: Because 5-Ethynyl-1-propyl-1H-indole is highly lipophilic, its stock solution must be prepared in DMSO. Ensure the final DMSO concentration in the reaction buffer does not exceed 5% v/v to prevent protein denaturation.

Step 1: Preparation of Stock Solutions

  • Prepare a 100 mM stock of CuSO₄ in ddH₂O.

  • Prepare a 250 mM stock of THPTA ligand in ddH₂O.

  • Prepare a 100 mM stock of Sodium Ascorbate in ddH₂O. (Must be prepared freshly before use, as it degrades rapidly[3])

  • Prepare a 100 mM stock of Aminoguanidine hydrochloride in ddH₂O[3].

  • Prepare a 10 mM stock of 5-Ethynyl-1-propyl-1H-indole in anhydrous DMSO.

Step 2: Catalyst Pre-Complexation

  • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio[4].

  • Vortex briefly and incubate at room temperature for 5 minutes.

    • Validation Checkpoint: The solution must appear clear and pale blue. If precipitation occurs, the water quality is poor, or the THPTA has degraded.

Step 3: Substrate Assembly

  • In a 2 mL reaction tube, add the Azide-modified protein (e.g., 50 µM final) in 100 mM Na-Phosphate reaction buffer (pH 7.4)[4].

  • Add the 5-Ethynyl-1-propyl-1H-indole stock (100 µM final).

  • Add Aminoguanidine (5 mM final) to protect the protein from cross-linking[3].

  • Add the pre-complexed CuSO₄/THPTA mixture (1.25 mM Cu final).

Step 4: Reaction Initiation

  • Add Sodium Ascorbate (2.0 mM final) to initiate the click reaction[2].

  • Close the tube to prevent excess oxygen diffusion and mix by gentle inversion[3].

    • Validation Checkpoint: Upon adding ascorbate, the pale blue color of the Cu(II) complex will immediately fade to colorless or slightly yellow, confirming the successful reduction to the active Cu(I) state.

Step 5: Incubation and Purification

  • Incubate the reaction at room temperature for 30–60 minutes, protected from light[2].

  • Purify the bioconjugate using size-exclusion chromatography (e.g., Sephadex G-25) or ethanol precipitation[2].

    • Validation Checkpoint: Analyze the purified conjugate via LC-MS. A successful reaction will show a mass shift corresponding exactly to the addition of the indole moiety (+183.25 Da).

Workflow S1 1. Reagent Preparation CuSO4, THPTA, Ascorbate S2 2. Ligand Complexation Mix CuSO4 + THPTA (1:5) S1->S2 S3 3. Substrate Assembly Combine Indole + Azide Target S2->S3 S4 4. Reaction Initiation Add Sodium Ascorbate S3->S4 S5 5. Incubation & Validation Monitor via LC-MS / Fluorometry S4->S5

Step-by-step experimental workflow for CuAAC bioconjugation.

References

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. Available at:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - NIH PMC. Available at:[Link]

  • CuAAC Biomolecule Reaction Buffer Kit (THPTA based) - Jena Bioscience. Available at:[Link]

  • Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents - ediss.sub.hamburg. Available at:[Link]

Sources

Method

bioconjugation techniques involving 5-Ethynyl-1-propyl-1H-indole

Advanced Bioconjugation Techniques Using 5-Ethynyl-1-propyl-1H-indole Executive Summary Indole derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of antiviral agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioconjugation Techniques Using 5-Ethynyl-1-propyl-1H-indole

Executive Summary

Indole derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of antiviral agents, oncology drugs, and central nervous system therapeutics[1]. Specifically, terminal alkyne-modified indoles like 5-Ethynyl-1-propyl-1H-indole (CAS: 2804196-29-8) serve as highly versatile building blocks for drug discovery[2]. The N-propyl substitution provides tunable lipophilicity and membrane permeability, while the 5-ethynyl moiety acts as a highly specific bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2].

This application note details the mechanistic rationale and provides a self-validating protocol for the bioconjugation of 5-Ethynyl-1-propyl-1H-indole to sensitive biomolecules, ensuring high-yield triazole formation while preserving protein integrity.

Mechanistic Rationale & Causality in CuAAC

CuAAC, commonly known as "click chemistry," enables the covalent linkage of the indole pharmacophore to azide-functionalized proteins, antibodies, or fluorophores, forming a stable 1,4-disubstituted 1,2,3-triazole linkage[3][4].

While CuAAC is highly efficient, the reliance on copper (Cu) and sodium ascorbate presents a significant challenge in bioconjugation: the generation of reactive oxygen species (ROS)[5]. Ascorbate reduces Cu(II) to the catalytically active Cu(I) state; however, in aqueous oxygenated environments, this process produces hydroxyl radicals that can rapidly degrade proteins[5][6]. Furthermore, dehydroascorbate (the oxidation byproduct of ascorbate) can covalently crosslink lysine and arginine residues, leading to protein aggregation[5].

To mitigate these issues, this protocol employs two critical protective agents:

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble accelerating ligand that tightly coordinates Cu(I). THPTA serves a dual purpose: it maintains the copper in its active +1 oxidation state and acts as a sacrificial reductant, intercepting ROS before they can damage the target biomolecule[6][7].

  • Aminoguanidine: An additive that acts as a scavenger for dehydroascorbate and other reactive carbonyl species, preventing unwanted covalent modification of the protein[5][6].

Workflow Visualization

G Protein Target Biomolecule (e.g., Protein/Antibody) Azide Azide Functionalization (NHS-Azide) Protein->Azide AzideProtein Azide-Tagged Protein Azide->AzideProtein CuAAC CuAAC Click Reaction (CuSO4, THPTA, Ascorbate) AzideProtein->CuAAC Indole 5-Ethynyl-1-propyl-1H-indole (CAS: 2804196-29-8) Indole->CuAAC Conjugate 1,2,3-Triazole Indole Conjugate (Stable Linkage) CuAAC->Conjugate Assay Downstream Screening (e.g., Antiviral/DHODH Assay) Conjugate->Assay

Workflow of CuAAC bioconjugation using 5-Ethynyl-1-propyl-1H-indole to generate stable triazole conjugates.

Quantitative Optimization of CuAAC Conditions

Selecting the correct ligand and solvent system is critical when working with hydrophobic alkyne tags like 5-Ethynyl-1-propyl-1H-indole and delicate biomolecules. The table below summarizes the causality behind ligand selection and expected outcomes[5][7][8].

Ligand SystemSolvent CompatibilityROS Protection LevelTypical Conjugation YieldRecommended Application
TBTA DMSO/Water mixturesLow>90%Small molecule synthesis, robust peptides, organic-soluble ADCs
THPTA 100% Aqueous / Low DMSOHigh>95%Sensitive proteins, antibodies, live-cell labeling
BTTAA 100% AqueousVery High>95%Highly sensitive in vivo applications, fragile enzymes
None (Unliganded) AqueousNone (High Degradation)Variable (<50%)Not recommended for biomolecular bioconjugation

Note: Because 5-Ethynyl-1-propyl-1H-indole has limited aqueous solubility, a small percentage of DMSO (5-10% v/v) is typically required in the final reaction mixture. THPTA is highly tolerant of these co-solvents[7][8].

Detailed Experimental Protocol: Protein-Indole Bioconjugation

This protocol outlines the conjugation of 5-Ethynyl-1-propyl-1H-indole to an azide-modified target protein (e.g., an antibody or assay carrier protein).

Materials & Reagent Preparation

Ensure all aqueous solutions are prepared with ultra-pure, degassed water to minimize initial dissolved oxygen[5].

  • Alkyne Stock: 10 mM 5-Ethynyl-1-propyl-1H-indole in anhydrous DMSO[8].

  • Azide-Protein Stock: 2-5 mg/mL in PBS (pH 7.4).

  • CuSO4 Stock: 20 mM in H2O[6].

  • THPTA Ligand Stock: 50 mM in H2O[6].

  • Aminoguanidine Stock: 100 mM in H2O[9].

  • Sodium Ascorbate Stock: 100 mM in H2O (Must be prepared fresh daily; do not store)[8][9].

Step-by-Step Methodology

Critical Causality Check: Ascorbate must never be added to a copper solution in the absence of the THPTA ligand. Doing so will immediately generate uncoordinated Cu(I) and massive amounts of ROS, permanently damaging the protein[5].

Step 2.1: Catalyst Pre-Complexation

  • In a small microcentrifuge tube, mix 6.3 µL of 20 mM CuSO4 with 12.5 µL of 50 mM THPTA[6].

  • Rationale: This establishes a 1:5 molar ratio of Cu:THPTA. An excess of ligand is required to fully saturate the copper coordination sphere, accelerating the reaction while sacrificially protecting the biomolecule[6]. Allow this complex to incubate at room temperature for 5 minutes.

Step 2.2: Reaction Assembly In a 2 mL low-bind Eppendorf tube, combine the following in exact order[9]:

  • Azide-modified protein in PBS (volume calculated to achieve a final concentration of ~50 µM azide).

  • 5-Ethynyl-1-propyl-1H-indole stock (volume calculated to achieve 100-200 µM final concentration; 2-4 molar equivalents relative to azide)[8].

  • 25 µL of 100 mM Aminoguanidine (final concentration ~5 mM)[9].

Step 2.3: Initiation

  • Add the pre-complexed CuSO4/THPTA mixture to the reaction tube[9].

  • Add 25 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration ~5 mM) to initiate the reduction of Cu(II) to Cu(I)[6][9].

Step 2.4: Incubation

  • Cap the tube tightly to prevent atmospheric oxygen from continuously diffusing into the reaction. Mix gently by inversion or place on a slow rotisserie (30 rpm) at room temperature for 1 to 2 hours[9].

Step 2.5: Quenching and Purification

  • Stop the reaction by adding EDTA (final concentration 10 mM) to chelate the copper[9].

  • Remove excess small molecules (unreacted indole, THPTA, ascorbate) via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS[9].

Analytical Validation & Troubleshooting

To confirm successful bioconjugation, intact protein LC-MS is recommended. The mass of the protein should shift by exactly +183.25 Da (the molecular weight of 5-Ethynyl-1-propyl-1H-indole) per azide conjugated[2].

Troubleshooting: If the protein appears as a broad smear on SDS-PAGE or exhibits a mass shift significantly higher than expected without discrete steps, this indicates ROS-mediated crosslinking. This suggests that the THPTA or Aminoguanidine concentrations need to be increased, or the ascorbate was not freshly prepared[5].

References

  • Wikipedia Contributors. "Click chemistry." Wikipedia. URL: [Link]

  • Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. URL:[Link]

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." National Institutes of Health (NIH), 2009. URL:[Link]

  • AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs." AxisPharm, 2024. URL:[Link]

  • Universität Hamburg. "Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents." ediss.sub.hamburg, 2026. URL:[Link]

Sources

Application

Application Note: Covalent Incorporation of 5-Ethynyl-1-propyl-1H-indole into Polymeric Architectures via Click Chemistry

Introduction & Mechanistic Rationale The integration of indole derivatives into polymeric materials is a critical pathway for developing advanced optoelectronic materials, fluorescent probes, and biofunctional scaffolds....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The integration of indole derivatives into polymeric materials is a critical pathway for developing advanced optoelectronic materials, fluorescent probes, and biofunctional scaffolds. 5-Ethynyl-1-propyl-1H-indole serves as a highly versatile, structurally optimized building block for these applications.

From a structural perspective, the indole core provides unique photophysical properties (e.g., fluorescence) and acts as a privileged biological scaffold, frequently utilized in the development of antiviral agents such as dihydroorotate dehydrogenase (DHODH) inhibitors 1. The strategic N-propyl substitution (1-propyl) is functionally critical: it enhances the molecule's lipophilicity and solubility in organic solvents while eliminating the acidic N-H proton, thereby preventing unwanted deprotonation or competing side reactions during polymerization.

The terminal alkyne at the 5-position acts as an orthogonal reactive handle, perfectly suited for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thiol-yne click chemistry 2.

Why CuAAC? Click chemistry is prioritized for polymer functionalization due to its immense thermodynamic driving force, high atom economy, and exceptional tolerance to diverse functional groups 2. Traditional coupling methods often suffer from steric hindrance when grafting bulky indole groups onto dense polymer backbones. The CuAAC reaction overcomes this kinetic barrier by forming a stable 1,4-disubstituted 1,2,3-triazole linkage under mild conditions [](). The use of a Cu(I) catalyst ensures complete regioselectivity and prevents unwanted alkyne homocoupling (Glaser coupling) 3.

Synthesis & Incorporation Workflow

G N1 5-Ethynyl-1-propyl-1H-indole (Alkyne Handle) N3 CuAAC Click Reaction (CuBr, PMDETA, Ascorbate) N1->N3 Stoichiometric control N2 Azide-Functionalized Polymer (e.g., PEG-N3 or PS-N3) N2->N3 Backbone scaffold N4 Indole-Functionalized Polymer (Triazole Linkage) N3->N4 1,4-Regioselective coupling N5 Photophysical & Biological Characterization N4->N5 Downstream application

Workflow for CuAAC-mediated incorporation of 5-Ethynyl-1-propyl-1H-indole into polymers.

Experimental Protocol: CuAAC Grafting

Design Principle: This protocol details the grafting of 5-Ethynyl-1-propyl-1H-indole onto an azide-functionalized polymer backbone (e.g., PEG-N3 or PS-N3, synthesized via RAFT or standard substitution) [](). The methodology is engineered as a self-validating system; analytical checkpoints are built into the workflow to guarantee structural integrity before downstream application.

Materials Required
  • Alkyne: 5-Ethynyl-1-propyl-1H-indole (Target molecule)

  • Polymer: Azide-functionalized polymer (e.g., Polystyrene-azide, 1.0 eq of –N3 groups)

  • Catalyst System: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask, dissolve the azide-functionalized polymer (1.0 eq of azide groups) and 5-Ethynyl-1-propyl-1H-indole (1.2 eq) in anhydrous DMF to achieve a polymer concentration of ~50 mg/mL. Causality: The 20% molar excess of the alkyne ensures the complete consumption of the polymeric azide handles, driving the reaction to completion.

  • Rigorous Degassing (Critical Step): Seal the flask with a rubber septum and purge the solution by bubbling dry Argon or Nitrogen directly through the liquid for 20–30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Cu(I) species to inactive Cu(II), which would prematurely halt the catalytic cycle and promote oxidative alkyne homocoupling 3.

  • Catalyst Complexation: Under a positive flow of inert gas, inject PMDETA (0.1 eq) followed by the rapid addition of CuBr (0.1 eq). The solution will transition to a light green/blue hue, indicating the formation of the active Cu(I)-ligand complex.

  • Reaction Execution: Stir the sealed reaction mixture continuously at 35°C for 12–24 hours. Causality: This mild thermal condition preserves the structural integrity of the polymer backbone while providing sufficient energy to ensure high conversion rates across sterically hindered chains 2.

  • Purification & Copper Removal: Dilute the reaction mixture with THF and pass it through a short column packed with neutral alumina. Causality: Alumina effectively traps the copper catalyst, preventing heavy metal toxicity or fluorescence quenching in the final material.

  • Polymer Recovery: Concentrate the eluate under reduced pressure and precipitate the polymer by dropwise addition into a 10-fold volumetric excess of cold methanol. Recover the functionalized polymer via centrifugation (8000 rpm, 10 min). Wash twice with methanol to remove any unreacted 5-Ethynyl-1-propyl-1H-indole, then dry under vacuum at 40°C to a constant weight.

Quantitative Data & Self-Validation Metrics

To evaluate the success of the incorporation, specific quantitative metrics must be met. The protocol relies on orthogonal analytical techniques to validate the chemical transformation.

ParameterAnalytical MethodExpected Result / ValueCausality / Significance
Azide Conversion FTIR Spectroscopy>95% reduction of peak at ~2100 cm⁻¹Directly confirms the consumption of azide handles via cycloaddition.
Triazole Formation ¹H NMR SpectroscopyNew singlet peak at δ 7.8–8.2 ppmValidates the formation of the 1,4-disubstituted triazole linkage.
Grafting Density ¹H NMR Integration90–98% relative to backbone protonsIndicates the efficiency of the click reaction on sterically hindered chains.
Fluorescence Emission Spectrofluorometry λem​ ≈ 340–360 nm (excitation ~290 nm)Confirms the retention of the indole's photophysical properties post-click.

Self-Validation Checkpoint: Do not proceed to biological or material assays until the FTIR spectrum confirms the complete disappearance of the asymmetric azide stretch (~2100 cm⁻¹). The presence of this band indicates incomplete grafting, requiring a secondary catalytic cycle or extended reaction times.

References

  • Title: Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: PMC - NIH URL
  • Title: Functionalization of Polymer Microspheres Using Click Chemistry Source: Department of Physics, NYU URL
  • Source: ediss.sub.
  • Title: X-Yne Click Polymerization Source: ChemRxiv URL

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 5-Ethynyl-1-propyl-1H-indole for assays

Technical Support Center: Optimizing Aqueous Solubility of 5-Ethynyl-1-propyl-1H-indole for Biological Assays Overview 5-Ethynyl-1-propyl-1H-indole is a highly valuable intermediate, frequently utilized in click-chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Aqueous Solubility of 5-Ethynyl-1-propyl-1H-indole for Biological Assays

Overview 5-Ethynyl-1-propyl-1H-indole is a highly valuable intermediate, frequently utilized in click-chemistry (CuAAC) and as a rigid scaffold in drug discovery[1]. However, its structural features—a planar indole core, a lipophilic 1-propyl chain, and a non-polar 5-ethynyl group—render it extremely hydrophobic. This presents a significant barrier when transitioning from organic synthesis to aqueous biological assays, often resulting in compound precipitation, inconsistent dose-response curves, and artificially low apparent potency[2].

This technical guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these solubility barriers.

Diagnostic FAQs: Understanding the Solubility Barrier

Q1: Why does 5-Ethynyl-1-propyl-1H-indole precipitate immediately upon dilution from my DMSO stock into the assay buffer? A1: This phenomenon is driven by the thermodynamics of solvation. DMSO has a low dielectric constant that easily solvates the lipophilic indole. When introduced into a high-dielectric aqueous buffer, the hydrophobic effect forces the non-polar molecules to aggregate to minimize contact with water. If the concentration exceeds the compound's intrinsic aqueous solubility limit, it rapidly crystallizes or forms an amorphous precipitate. To prevent this, the final organic solvent concentration must typically be kept below 0.5%[3], or alternative solubilization matrices must be employed[4].

Q2: Can I adjust the pH of my assay buffer to improve its solubility? A2: No. While pH modification is a highly effective strategy for many indole derivatives with ionizable groups (such as indole-3-acetic acid)[3], 5-Ethynyl-1-propyl-1H-indole lacks any ionizable protons under physiological conditions. The N-1 position is alkylated by the propyl group, removing the weakly acidic nitrogen proton, and the ethynyl group remains neutral. Consequently, altering the pH will not change the molecule's ionization state or improve its solubility[2].

Q3: My downstream assay is highly sensitive to DMSO. What is the best alternative to maintain solubility without solvent toxicity? A3: The most effective non-toxic alternative is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic inner cavity[3]. They form a non-covalent "inclusion complex" with the indole, shielding its hydrophobic core from the aqueous environment while maintaining overall water solubility[5].

Troubleshooting Guides: Formulation Strategies

Strategy 1: The Co-Solvent & Surfactant Approach

If your assay can tolerate low levels of organic solvents, a multi-component co-solvent system is superior to DMSO alone. By creating a gradient of polarity, you reduce the thermodynamic shock upon aqueous dilution.

  • The Causality: Adding a surfactant like Tween-20 or a co-solvent like PEG 400 lowers the interfacial tension. When the DMSO stock is diluted, the surfactant forms micelles that trap the indole before it can form macroscopic crystals[4].

  • Self-Validation: A successful micellar dispersion will appear optically clear. If you observe a "milky" opalescence, the micelles are too large (transitioning to an emulsion) or the compound has crashed out.

Strategy 2: Cyclodextrin Complexation (HP-β-CD)

For sensitive cell-based assays or in vivo models where DMSO must be strictly avoided, HP-β-CD complexation is the gold standard.

  • The Causality: The internal cavity of HP-β-CD is dimensionally matched to accommodate planar aromatic systems like the indole ring. The kneading method forces the solid-state interaction between the compound and the cyclodextrin, overcoming the lattice energy of the pure indole crystals[3].

Visualization Workflows

Workflow Start Assess Assay Tolerance (Max DMSO %) Dec1 Is <0.5% DMSO sufficient for target conc.? Start->Dec1 PathA Direct Dilution Protocol Dec1->PathA Yes PathB Alternative Strategies Dec1->PathB No Dec2 Does assay permit cyclodextrins? PathB->Dec2 PathC HP-β-CD Inclusion Complex Dec2->PathC Yes PathD Surfactant Formulation (Tween-20/Pluronic) Dec2->PathD No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism Indole 5-Ethynyl-1-propyl-1H-indole (Highly Lipophilic) Complex Inclusion Complex (Water Soluble) Indole->Complex Kneading Method HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Host-Guest Interaction Assay Aqueous Bioassay (Bioavailable) Complex->Assay Dissolution

Caption: Mechanism of HP-β-CD inclusion complex formation for lipophilic indoles.

Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This protocol creates a solid dispersion, maximizing the surface area for host-guest interaction[3].

Materials: 5-Ethynyl-1-propyl-1H-indole, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Mortar and pestle, Ethanol/Water (1:1 v/v). Steps:

  • Weighing: Weigh out HP-β-CD and the indole compound in a 5:1 to 10:1 molar ratio (excess cyclodextrin is required to drive the equilibrium toward complexation).

  • Paste Formation: Place the HP-β-CD in the mortar. Slowly add a few drops of the Ethanol/Water solution and triturate with the pestle until a uniform, sticky paste forms[3].

  • Kneading: Add the weighed 5-Ethynyl-1-propyl-1H-indole to the paste. Vigorously knead the mixture for 45–60 minutes. Mechanistic note: The mechanical shearing forces the hydrophobic indole into the cyclodextrin cavity.

  • Drying: If the paste becomes too dry during kneading, add 1-2 drops of the solvent mixture to maintain consistency[3]. Once kneading is complete, dry the paste under a vacuum at room temperature overnight.

  • Validation: Dissolve a small aliquot of the resulting powder in pure water. A successful complex will yield a completely clear solution. Any visible particulates indicate uncomplexed indole.

Protocol B: Co-Solvent & Surfactant Micellar Dispersion

Use this when cyclodextrins interfere with your specific assay target[5].

Materials: DMSO, PEG 400, Tween-20, Assay Buffer. Steps:

  • Primary Stock: Dissolve 5-Ethynyl-1-propyl-1H-indole in 100% DMSO to create a highly concentrated primary stock (e.g., 50 mM).

  • Intermediate Mixture: In a separate tube, create a transition matrix of 40% PEG 400, 10% Tween-20, and 50% Assay Buffer[4].

  • Dispersion: Pipette the required volume of the DMSO stock directly into the intermediate mixture while vortexing vigorously. Mechanistic note: Vigorous vortexing is critical to ensure rapid dispersion before the compound can nucleate and crystallize.

  • Final Dilution: Serially dilute this intermediate mixture into your final assay buffer. Ensure the final DMSO concentration remains <0.5%[3].

Data Presentation

Table 1: Physicochemical Profile & Solubilization Barriers

PropertyCharacteristic of 5-Ethynyl-1-propyl-1H-indoleImpact on Assay Solubilization
LogP (Estimated) High (>3.5)Strong tendency to partition out of aqueous media; high risk of non-specific binding to plasticware.
Ionizability None (Neutral at pH 1-14)pH adjustment strategies are completely ineffective[2].
Structural Rigidity High (Planar indole + linear alkyne)High crystal lattice energy; difficult to disrupt without mechanical force or strong solvents[1].

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMax Final Conc. (Typical)ProsCons
DMSO Direct Dilution 10 - 50 µMSimple, rapid preparation.High risk of precipitation; DMSO toxicity in cells (>0.5%)[3].
Co-Solvent (PEG 400) 50 - 200 µMBetter transition gradient; reduces crashing out[4].Potential for in vivo toxicity; increases assay viscosity.
HP-β-CD Complexation 100 - 1000 µMExcellent aqueous stability; zero solvent toxicity[3].Complex formulation process; potential for cyclodextrin to sequester other assay components.

References

  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem.3

  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem. 5

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. 4

  • Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents. Universität Hamburg. 1

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. NIH PMC. 2

Sources

Optimization

troubleshooting low yield in 5-Ethynyl-1-propyl-1H-indole synthesis

Welcome to the technical support guide for the synthesis of 5-Ethynyl-1-propyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Ethynyl-1-propyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific Sonogashira cross-coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your synthetic strategies.

The synthesis of 5-alkynylindoles, such as 5-Ethynyl-1-propyl-1H-indole, is a crucial step in the development of various therapeutic agents, as the indole scaffold is a privileged structure in many biologically active compounds.[1][2][3] The most common and effective method for this transformation is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5] This guide addresses the most frequent causes of low yield in this reaction and provides systematic troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific experimental failures.

Q1: My reaction has failed completely. I am only recovering the starting 5-halo-1-propyl-1H-indole. What are the primary suspects?

A1: Complete reaction failure almost always points to a fundamental issue with one of three areas: the catalyst system, the reaction atmosphere, or the integrity of your reagents.

  • Catalyst Inactivity: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can fail if reagents are impure. Furthermore, both palladium and copper(I) catalysts can degrade upon storage.[6]

    • Solution: Always use fresh, high-quality catalysts from a reputable supplier. If you suspect your Pd(II) precatalyst is the issue, consider adding a small amount of a reducing agent or starting with a Pd(0) source like Pd(PPh₃)₄. For the copper co-catalyst, ensure the CuI is off-white or light tan; a green or brown color indicates oxidation and degradation.

  • Atmospheric Contamination: The Sonogashira reaction is highly sensitive to oxygen. Oxygen facilitates the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which is the most significant side reaction.[4][7] It can also lead to the degradation of the phosphine ligands and the palladium catalyst itself.

    • Solution: Rigorous exclusion of oxygen is non-negotiable. Use standard Schlenk line or glovebox techniques. Solvents and the liquid amine base must be thoroughly degassed before use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[6][8]

  • Reagent Purity: Impurities in your starting halide, alkyne, or solvent can poison the catalyst. The amine base is particularly critical; it must be anhydrous and pure.

    • Solution: Purify starting materials if their quality is uncertain. Distilling the amine base (e.g., triethylamine or diisopropylamine) over a suitable drying agent before use can often resolve mysterious reaction failures.[6][9]

Q2: My reaction mixture turned black and a precipitate formed shortly after adding the reagents. Is this normal?

A2: The formation of a fine, black precipitate, commonly known as "palladium black," is a definitive sign of catalyst decomposition.[6] While a slight darkening of the reaction mixture is often normal, a heavy black precipitate indicates that the soluble, catalytically active palladium complex has crashed out of solution as metallic palladium, halting the catalytic cycle.

  • Common Causes & Solutions:

    • High Temperature: While aryl bromides often require heat, excessive temperatures can accelerate catalyst decomposition.[10] If you are running the reaction at elevated temperatures (e.g., >80 °C), try reducing it. The reactivity order for the halide is I > OTf > Br >> Cl.[4][6] If you are using 5-bromo-1-propyl-1H-indole, consider synthesizing the 5-iodo analogue, which often reacts efficiently at room temperature.[6]

    • Solvent Choice: Some solvents are more prone to promoting palladium black formation. Anecdotal evidence suggests that THF, in some cases, can be problematic.[6][9] Consider switching to a different anhydrous, degassed solvent like DMF or using the amine base as the solvent.[1][9]

    • Impurities: As mentioned in Q1, impurities can trigger catalyst decomposition.

Q3: I obtained a product, but my yield is low, and the major byproduct has a molecular weight corresponding to a dimer of my alkyne. What is this side reaction?

A3: This is the classic signature of Glaser-Hay homocoupling .[4][7] This side reaction is an oxidative dimerization of your terminal alkyne, catalyzed by the copper(I) salt in the presence of oxygen. To form 5-ethynyl-1-propyl-1H-indole, you are likely using a protected alkyne like trimethylsilylacetylene (TMSA) or an acetylene equivalent. The homocoupling product would be 1,4-bis(trimethylsilyl)buta-1,3-diyne.

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: This is the most critical factor. Re-evaluate your degassing procedure for all solvents and liquid reagents. Ensure your reaction flask is under a positive pressure of an inert gas throughout the entire setup and reaction time.[6]

    • Copper-Free Sonogashira: To completely eliminate the possibility of Glaser coupling, you can run the reaction without a copper co-catalyst.[4][6] These conditions often require a more specialized ligand (e.g., a bulky, electron-rich phosphine) and may require slightly higher temperatures or catalyst loadings, but they are exceptionally effective at preventing homocoupling.[4]

Q4: My TLC analysis shows a complex mixture of spots, and purification is difficult. How can I improve the reaction's selectivity and simplify work-up?

A4: A complex reaction profile suggests multiple side reactions or product degradation. Indole rings can be sensitive, particularly to acid and, in some cases, air.[11]

  • Work-up Considerations:

    • Quenching: Upon completion, a standard work-up involves diluting the reaction with a solvent like ethyl acetate and washing with aqueous ammonium chloride to remove the amine base and copper salts.[8]

    • Purification: Indoles can sometimes streak or partially degrade on silica gel, which is slightly acidic. If you observe this, you can deactivate the silica gel by preparing it as a slurry in your starting eluent containing 1% triethylamine. Alternatively, using alumina for chromatography can be a solution for acid-sensitive compounds.[11]

  • Reaction Selectivity:

    • Protecting Groups: If you are using acetylene gas directly, controlling stoichiometry is difficult. It is highly recommended to use a protected alkyne like trimethylsilylacetylene. The TMS group is easily removed post-coupling under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

    • Temperature Control: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will minimize the formation of thermal decomposition byproducts.[12]

Data & Protocols
Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
No ReactionCatalyst inactivity; Oxygen contamination; Impure reagents (base, solvent)Use fresh catalysts; Implement rigorous degassing (freeze-pump-thaw); Distill amine base.[6][8]
Black PrecipitateCatalyst decomposition (Pd black)Reduce reaction temperature; Switch from THF to DMF; Ensure reagent purity.[6][9]
Alkyne HomocouplingOxygen in the reaction atmosphere (Glaser coupling)Improve inert gas technique; Perform a copper-free Sonogashira coupling.[4][7]
Sluggish ReactionLow reactivity of aryl bromide; Insufficient temperatureSwitch from 5-bromo to 5-iodo-1-propyl-1H-indole; Screen temperatures (e.g., RT, 40°C, 60°C).[6][10]
Difficult PurificationProduct degradation on silica gel; Co-eluting impuritiesDeactivate silica with 1% Et₃N; Use alumina; Consider recrystallization.[11]
Diagrams & Workflows

A logical workflow is critical for efficiently diagnosing issues.

G cluster_start Initial Observation cluster_primary Primary Checks cluster_secondary Secondary Analysis cluster_solutions Corrective Actions start Low or No Yield catalyst Catalyst System (Pd & Cu) start->catalyst Investigate atmosphere Inert Atmosphere (O₂ Contamination) start->atmosphere Investigate reagents Reagent Quality (Solvent, Base) start->reagents Investigate sluggish Sluggish Reaction? start->sluggish pd_black Black Precipitate? (Pd Decomposition) catalyst->pd_black sol_catalyst Use Fresh Catalysts catalyst->sol_catalyst glaser Alkyne Dimer? (Glaser Coupling) atmosphere->glaser sol_atmosphere Improve Degassing (Freeze-Pump-Thaw) atmosphere->sol_atmosphere reagents->pd_black sol_reagents Purify/Distill Reagents reagents->sol_reagents sol_pd_black Lower Temperature Change Solvent pd_black->sol_pd_black sol_glaser Go Copper-Free glaser->sol_glaser sol_sluggish Switch to Aryl Iodide Optimize Temperature sluggish->sol_sluggish

Caption: A troubleshooting workflow for low yield in Sonogashira couplings.

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex R¹-Pd(II)L₂-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_reduct Reductive Elimination pd_trans->pd_reduct Cu-C≡CR² pd_reduct->pd0 - Pd(0)L₂ product R¹-≡-R² (Product) pd_reduct->product cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡CR² Base cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cu_alkyne->cu_acetylide cu_acetylide->pd_trans cu_acetylide->cu_x Transmetalation + HX

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Synthesis of 5-(Trimethylsilylethynyl)-1-propyl-1H-indole

This protocol assumes the starting material is 5-bromo-1-propyl-1H-indole.

Materials:

  • 5-bromo-1-propyl-1H-indole (1.0 mmol, 1.0 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Anhydrous, degassed Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

  • Trimethylsilylacetylene (TMSA) (1.5 mmol, 1.5 equiv)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-1-propyl-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed THF and degassed triethylamine via syringe.

  • Stir the mixture at room temperature for 5 minutes to allow for complex formation.

  • Add trimethylsilylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir under argon.[10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection to 5-Ethynyl-1-propyl-1H-indole

Materials:

  • Crude or purified 5-(Trimethylsilylethynyl)-1-propyl-1H-indole (1.0 mmol)

  • Methanol (10 mL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

Procedure:

  • Dissolve the silyl-protected indole in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully converted.

  • Remove the methanol under reduced pressure.

  • Add water (10 mL) and extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Further purification by chromatography may be necessary.

References
  • Taylor & Francis Group. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link][7]

  • R Discovery. (2009, February 11). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. R Discovery. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link][4]

  • MDPI. (n.d.). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. MDPI. Retrieved from [Link][14]

  • Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme Connect. Retrieved from [Link][10]

  • Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. Retrieved from [Link][15]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link][5]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link][16]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. ResearchGate. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link][18]

  • ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link][19]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link][20]

  • ACS Publications. (2014, November 13). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters. Retrieved from [Link][21]

  • Impact Factor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impact Factor. Retrieved from [Link][3]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development and Optimization for 5-Ethynyl-1-propyl-1H-indole

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Ethynyl-1-propyl-1H-indole. This document is structured as a series of frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Ethynyl-1-propyl-1H-indole. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both practical guidance and the underlying scientific principles for effective method development.

Analyte at a Glance: Understanding 5-Ethynyl-1-propyl-1H-indole

Before initiating method development, it is crucial to understand the physicochemical properties of the target analyte. 5-Ethynyl-1-propyl-1H-indole is a derivative of the indole scaffold, which is a key component in many biologically active compounds.[1][2] Its structure dictates its chromatographic behavior.

PropertyStructural FeatureImplication for HPLC Method Development
Core Structure 1H-indole ringAromatic and heterocyclic. The fused ring system is largely non-polar, and the indole nitrogen is weakly basic (pKa of protonated form ≈ -3.6), meaning it will be neutral under typical reversed-phase conditions.[2] The aromaticity allows for unique retention mechanisms like π-π interactions.
Substituents N1-propyl group, C5-ethynyl groupThe propyl (-C₃H₇) group significantly increases the molecule's hydrophobicity (non-polarity). The ethynyl (-C≡CH) group adds rigidity and is an electron-withdrawing group that can also participate in π-π interactions.
Overall Polarity Non-polar / Weakly PolarThe combination of the indole ring and the propyl chain makes the molecule predominantly hydrophobic. This strongly indicates that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[3][4][5]
UV Absorbance Conjugated π-systemIndole and its derivatives are inherently UV-active.[6][7] The extended conjugation provided by the ethynyl group ensures strong absorbance, making UV detection highly effective. The maximum absorbance (λmax) is expected in the 270-290 nm range.[8]

Part 1: Frequently Asked Questions for Initial Method Development

This section addresses the foundational questions to establish a starting point for your HPLC method.

Q1: What is the most appropriate HPLC mode for analyzing 5-Ethynyl-1-propyl-1H-indole?

Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive choice.[9] This technique separates molecules based on hydrophobicity. In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Since 5-Ethynyl-1-propyl-1H-indole is a non-polar compound, it will interact strongly with the non-polar stationary phase. By gradually increasing the amount of organic solvent in the mobile phase, the analyte will be eluted from the column. This approach is the standard for over 90% of small molecule HPLC methods due to its versatility and reproducibility.[4]

Q2: Which analytical column should I select as a starting point?

Answer: A C18 (Octadecylsilane) column is the industry workhorse and the recommended starting point. It provides excellent retention for hydrophobic compounds like this indole derivative.[4]

For more challenging separations, especially if closely related impurities or isomers are present, consider columns with alternative selectivities:

  • Phenyl-Hexyl: This phase offers π-π interactions between the phenyl groups on the stationary phase and the aromatic indole ring of the analyte.[10][11] This can provide unique selectivity that a C18 column lacks.

  • Pentafluorophenyl (PFP): PFP columns provide a combination of hydrophobic, aromatic, and dipole-dipole interactions, making them highly effective for separating positional isomers and other closely related aromatic compounds.[10]

A standard column dimension for method development is 150 mm x 4.6 mm with a 3.5 or 5 µm particle size.

Q3: What are the recommended initial mobile phase and gradient conditions?

Answer: A combination of water and acetonitrile (ACN) is an excellent starting point. Methanol (MeOH) is a common alternative that can offer different selectivity.[10] To ensure good peak shape, it is critical to add a small amount of acid to the aqueous mobile phase.

Here is a robust starting protocol:

Protocol 1: Initial Scouting Gradient
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid suppresses the ionization of residual silanol groups on the silica surface of the column, which prevents undesirable secondary interactions that cause peak tailing.[12]

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) or Photodiode Array (PDA) detector, scanning from 200-400 nm. Monitor at a specific wavelength of 280 nm .[13]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[14]

Time (min) % Mobile Phase B (ACN)
0.05
20.095
25.095
25.15
30.05

This generic gradient will help determine the approximate organic solvent percentage required to elute the compound, which can then be optimized.

Q4: My peaks are tailing. What causes this and how can I achieve a symmetrical peak?

Answer: Peak tailing is a common issue where the back half of the peak is wider than the front half.[15] It negatively impacts resolution and integration accuracy.[12] The primary causes and solutions are:

  • Secondary Interactions: The most frequent cause for basic or polar analytes is interaction with acidic silanol groups on the column packing.[12]

    • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Using a modern, high-purity, end-capped column also minimizes exposed silanols.[12]

  • Column Overload: Injecting too high a concentration of the sample saturates the stationary phase.[11]

    • Solution: Reduce the injection volume or dilute your sample and re-inject.[16]

  • Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger (i.e., more organic) than the initial mobile phase can cause the peak to distort as it enters the column.[11][17]

    • Solution: Whenever possible, dissolve your sample in the starting mobile phase composition.

Part 2: Troubleshooting and Optimization Guide

This section provides a deeper dive into resolving specific experimental challenges.

Logical Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing and optimizing your HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Analyte 1. Analyze Properties (5-Ethynyl-1-propyl-1H-indole) Mode 2. Select HPLC Mode (Reversed-Phase) Analyte->Mode Column 3. Choose Column (C18, Phenyl-Hexyl) Mode->Column MobilePhase 4. Select Mobile Phase (ACN & MeOH Screen) Column->MobilePhase Gradient 5. Run Scouting Gradient MobilePhase->Gradient Resolution Evaluate Resolution (Rs) Is Rs > 1.5? Gradient->Resolution OptimizeGradient 6a. Optimize Gradient Slope Resolution->OptimizeGradient No FinalMethod 7. Final Method Resolution->FinalMethod Yes OptimizeTemp 6b. Optimize Temperature OptimizeGradient->OptimizeTemp OptimizeTemp->Resolution

Caption: A systematic workflow for HPLC method development.

Q5: My main peak and an impurity are co-eluting or poorly resolved. How do I improve the separation?

Answer: Poor resolution is a common challenge, especially with structurally similar impurities. A resolution value (Rs) of >1.5 is desired for baseline separation. Here is a troubleshooting guide:

Troubleshooting Tree for Poor Resolution

TroubleshootingResolution Start Problem: Poor Resolution (Rs < 1.5) Decision1 Change Organic Modifier? Start->Decision1 Decision2 Adjust Gradient Slope? Decision1->Decision2 No Sol1 Switch ACN to MeOH (or vice versa) Decision1->Sol1 Yes Decision3 Change Column Chemistry? Decision2->Decision3 No Sol2 Make Gradient Shallower (e.g., 1% / min) Decision2->Sol2 Yes Decision4 Modify Temperature? Decision3->Decision4 No Sol3 Switch C18 to Phenyl-Hexyl (Leverage π-π interactions) Decision3->Sol3 Yes Sol4 Screen 25°C, 40°C, 55°C Decision4->Sol4 Yes End Re-evaluate Resolution Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A decision tree for troubleshooting poor peak resolution.

Detailed Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other is a powerful tool to alter selectivity and can even reverse the elution order of peaks.[10][11] Perform two scouting gradients, one with ACN and one with MeOH, to see which provides better initial separation.[10]

  • Optimize the Gradient: If your initial scouting run shows the peaks eluting between 40% and 50% organic solvent, for example, create a shallower gradient around that range (e.g., 35% to 55% over 20 minutes). A less steep gradient gives more time for the differential migration of analytes along the column, thereby improving resolution.[10]

  • Change Column Selectivity: If modifying the mobile phase is insufficient, the stationary phase is the next variable to change. For an aromatic compound like 5-Ethynyl-1-propyl-1H-indole, moving from a C18 to a Phenyl-Hexyl column is a logical step. The phenyl rings in the stationary phase will engage in π-π stacking interactions with the indole ring system, providing a completely different separation mechanism than the purely hydrophobic interactions of a C18 column.[10][18]

  • Vary the Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, which can improve peak efficiency (making peaks sharper).[19] More importantly, it can also alter selectivity.[10] Analyzing your sample at different temperatures (e.g., 25°C, 40°C, 55°C) may improve the resolution between your target peak and the impurity.

Q6: My retention times are shifting between injections. What are the potential causes?

Answer: Unstable retention times compromise the reliability of your method. The most common causes are related to the system's physical or chemical stability.

  • Insufficient Column Equilibration: This is common in gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift (usually to shorter times).

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient.

  • Mobile Phase Issues:

    • Evaporation: The more volatile organic component (ACN or MeOH) can evaporate over time, changing the mobile phase composition and leading to longer retention times. Solution: Keep solvent bottles capped and prepare fresh mobile phase daily.

    • Inaccurate Preparation: Small errors in preparing the mobile phase can cause run-to-run or day-to-day variability. Solution: Use calibrated graduated cylinders or prepare by weight for maximum accuracy.

  • Temperature Fluctuations: An unstable column oven temperature will cause retention times to drift.[16][17]

    • Solution: Ensure the column compartment is set to a stable temperature (e.g., 30 °C) and allow it to fully equilibrate before starting your sequence.

  • System Leaks or Pump Malfunction: A leak in the system will cause a pressure drop and a change in the flow rate, directly affecting retention times.[17]

    • Solution: Check the system pressure. If it is unusually low or fluctuating, systematically check all fittings for leaks, starting from the pump and moving towards the detector.

By systematically addressing these common issues, you can develop a robust, reliable, and transferable HPLC method for the analysis of 5-Ethynyl-1-propyl-1H-indole.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Xanthone Isomers.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Chromatography Online. (2026, March 26). Improving HPLC Separation of Polyphenols.
  • PubMed. (2014, May 1). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • National Institutes of Health. (n.d.). Indole | C8H7N | CID 798. PubChem.
  • Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
  • Journal of Chemical and Pharmaceutical Research. (2011). Indole: The molecule of diverse pharmacological activities.
  • PMC. (2020, July 29). Optical properties of 3-substituted indoles.
  • Croatica Chemica Acta. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • PMC. (n.d.). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis.

Sources

Optimization

Technical Support Center: Optimizing 5-Ethynyl-1-propyl-1H-indole Bioconjugation

Welcome to the Technical Support Center for the bioconjugation of 5-Ethynyl-1-propyl-1H-indole . While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient bioorthogonal tool, the unique electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioconjugation of 5-Ethynyl-1-propyl-1H-indole . While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient bioorthogonal tool, the unique electronic properties of the indole ring and the inherent reactivity of the terminal alkyne can lead to yield-limiting side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind experimental failures and provide a self-validating workflow to ensure high-fidelity conjugation while preserving the structural integrity of your target biomolecules.

Diagnostic Hub: Identifying and Resolving Side Reactions

When bioconjugating 5-Ethynyl-1-propyl-1H-indole to an azide-functionalized protein, three primary side reactions can compromise your experiment.

Issue 1: Target Protein Oxidation and Aggregation
  • Symptom: Loss of protein function, precipitation, or mass spectrometry (LC-MS) revealing +16 Da adducts on Histidine, Methionine, or Cysteine residues.

  • Causality: The CuAAC reaction relies on the reduction of Cu(II) to Cu(I) by sodium ascorbate. If dissolved oxygen ( O2​ ) is present, Cu(I) rapidly reduces it, generating Reactive Oxygen Species (ROS) such as hydroxyl radicals and hydrogen peroxide. These ROS indiscriminately oxidize electron-rich amino acid side chains and can even degrade the C2/C3 positions of the indole ring 1.

  • Resolution:

    • Use THPTA Ligand: Maintain a THPTA to Copper ratio of at least 5:1. THPTA not only stabilizes the Cu(I) oxidation state but also acts as a sacrificial reductant, intercepting ROS before they reach your protein [[2]]().

    • Add a Radical Scavenger: Introduce DMSO (up to 10% v/v) to the reaction buffer. DMSO is a potent hydroxyl radical scavenger that dramatically suppresses oxidative damage without inhibiting the click reaction [[3]]().

Issue 2: Alkyne-Alkyne Homocoupling (Glaser Coupling)
  • Symptom: The reaction mixture turns turbid/cloudy, and LC-MS shows a massive reduction in the available 5-Ethynyl-1-propyl-1H-indole alongside the appearance of a byproduct with a mass of (2 × Alkyne Mass) - 2 Da.

  • Causality: Glaser coupling is an oxidative homocoupling of terminal alkynes. It is catalyzed by a bimetallic complex requiring both Cu(I) and Cu(II) in the presence of oxygen. This side reaction can consume up to 20% of your alkyne probe, creating a highly conjugated, hydrophobic diyne that crashes out of aqueous solution 4.

  • Resolution:

    • Strict Degassing: Remove O2​ via argon sparging or freeze-pump-thaw cycles. Without oxygen, Cu(I) cannot oxidize to Cu(II), breaking the Glaser catalytic cycle 5.

    • Excess Reducing Agent: Maintain a 10-to-20-fold molar excess of sodium ascorbate relative to copper to ensure any transiently formed Cu(II) is immediately reduced back to Cu(I).

Issue 3: Arginine/Lysine Modification by Ascorbate Byproducts
  • Symptom: Unintended crosslinking or mass shifts of +114 Da on Arginine or Lysine residues.

  • Causality: As sodium ascorbate reduces Cu(II), it is oxidized into dehydroascorbate. In aqueous buffers, dehydroascorbate rapidly hydrolyzes into reactive aldehydes (like 2,3-diketogulonic acid) that condense with primary amines and guanidinium groups on the protein surface 6.

  • Resolution: Add 5 mM Aminoguanidine to the reaction. Aminoguanidine acts as a sacrificial surrogate, competitively scavenging reactive aldehydes before they can modify your protein.

Quantitative Impact of Mitigation Strategies

The following table summarizes the expected outcomes when applying specific chemical interventions to a standard 5-Ethynyl-1-propyl-1H-indole bioconjugation workflow.

Reaction ConditionTriazole Yield (%)Glaser Dimer Formation (%)Protein Oxidation / Adducts (%)
Standard CuAAC (Ambient Air, No Ligand)40 - 50%~20%>30%
+ THPTA (5:1 Ligand:Cu ratio)75 - 85%10 - 15%<5%
+ THPTA + Aminoguanidine (5 mM)80 - 85%10 - 15%<1% (Arg/Lys protected)
+ THPTA + Aminoguanidine + Degassing >95%<1%<1%
+ THPTA + Degassing + 10% DMSO >95%<1%Undetectable

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways of the CuAAC reaction. It highlights how specific mitigation nodes (THPTA, Ascorbate, Degassing) intercept side reactions before they can damage the 5-Ethynyl-1-propyl-1H-indole or the target protein.

Mechanism Alkyne 5-Ethynyl-1-propyl-1H-indole + Azide-Protein Product Triazole Conjugate (Desired) Alkyne->Product CuAAC Glaser Glaser Dimer (Side Reaction) Alkyne->Glaser Cu(I)/Cu(II) + O2 Cu1 Cu(I) Catalyst Cu1->Product O2 Oxygen (O2) Cu1->O2 Oxidation ROS Reactive Oxygen Species (ROS) O2->ROS Generates Damage Protein/Indole Oxidation ROS->Damage Causes THPTA THPTA Ligand THPTA->Cu1 Stabilizes THPTA->ROS Scavenges Ascorbate Excess Ascorbate Ascorbate->Glaser Prevents

Mechanistic pathways of CuAAC vs. side reactions, highlighting mitigation nodes.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . Each critical step includes a built-in quality control (QC) check to verify causality and prevent downstream failures.

Step 1: Buffer Degassing & Preparation
  • Action: Prepare a 100 mM Sodium Phosphate buffer (pH 7.4). Sparge the buffer with Argon gas for 15 minutes.

  • Causality: Removing O2​ prevents the oxidation of Cu(I) to Cu(II), effectively neutralizing the root cause of both ROS generation and Glaser homocoupling.

  • Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm DO is < 0.5 mg/L before proceeding.

Step 2: Catalyst Pre-Complexation
  • Action: In a separate microcentrifuge tube, mix CuSO4​ (final reaction conc. 100 µM) with THPTA ligand (final reaction conc. 500 µM). Incubate for 5 minutes.

  • Causality: Pre-mixing ensures Cu(II) is coordinatively saturated by THPTA before it encounters the protein. If added separately, free Cu(II) will bind non-specifically to histidine residues, localizing ROS generation directly on the protein backbone upon reduction.

  • Validation Checkpoint: The pre-complex solution must turn a distinct pale blue, visually confirming the formation of the Cu(II)-THPTA complex.

Step 3: Reaction Assembly
  • Action: To the degassed buffer, add reagents strictly in the following order:

    • Azide-functionalized Protein (1-10 µM)

    • 5-Ethynyl-1-propyl-1H-indole (10-50 µM, dissolved in DMSO)

    • Aminoguanidine (5 mM)

    • Pre-complexed Cu/THPTA

    • Sodium Ascorbate (5 mM, freshly prepared in degassed water)

  • Causality: Aminoguanidine must be present before ascorbate to immediately scavenge resulting dehydroascorbate aldehydes. Ascorbate is added last to initiate the catalytic cycle.

  • Validation Checkpoint: Upon adding sodium ascorbate, the pale blue color of the Cu/THPTA complex will instantly fade to colorless, indicating the successful reduction of Cu(II) to the catalytically active Cu(I).

Step 4: Incubation, Quenching, and QC
  • Action: Incubate at room temperature for 1–2 hours under an argon blanket. Quench the reaction by adding EDTA (10 mM).

  • Causality: EDTA strongly chelates copper, stripping it from the THPTA ligand and halting both the CuAAC reaction and any latent ROS generation.

  • Validation Checkpoint: Run a 5 µL aliquot on LC-MS.

    • Success: Presence of the target conjugate mass.

    • ROS Check: Absence of +16 Da peaks.

    • Glaser Check: Absence of a mass corresponding to the diyne dimer.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning cloudy after 30 minutes? A: This is a classic symptom of Glaser homocoupling. The 5-ethynyl-1-propyl-1H-indole has dimerized into a highly conjugated, hydrophobic diyne that precipitates out of aqueous buffers. Ensure strict degassing and maintain excess ascorbate to prevent Cu(II) accumulation.

Q: Can I use TCEP instead of Sodium Ascorbate as the reducing agent? A: No. While TCEP is an excellent reducing agent, it rapidly reduces organic azides to primary amines via the Staudinger reaction. This will destroy your azide-functionalized protein before the click reaction can occur. Always use sodium ascorbate for CuAAC.

Q: Does the 1-propyl group on the indole ring participate in any side reactions? A: No. In fact, the 1-propyl group acts as a chemical protecting group. By alkylating the indole nitrogen, it prevents N-deprotonation, N-oxidation, and unwanted metal coordination. The primary vulnerabilities of this molecule remain the 5-ethynyl group (homocoupling) and the C2/C3 positions of the indole ring (susceptible to extreme ROS if THPTA is omitted).

Q: Can I use TBTA instead of THPTA? A: For bioconjugation of proteins, THPTA is highly preferred. TBTA is poorly water-soluble and requires high concentrations of organic solvents (like DMSO or DMF) to remain in solution, which can denature your target protein. THPTA is fully water-soluble and acts as a superior sacrificial radical scavenger.

References

  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction | Bioconjugate Chemistry |[Link]

  • Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition | Nucleic Acids Research |[Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions | Journal of the American Chemical Society |[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation | Current Protocols in Chemical Biology |[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides | Chemical Society Reviews |[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Laboratory Synthesis of 5-Ethynyl-1-propyl-1H-indole

Welcome to the technical support center for the synthesis of 5-Ethynyl-1-propyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Ethynyl-1-propyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully scale up this synthesis in your laboratory.

Overview of the Synthetic Strategy

The synthesis of 5-Ethynyl-1-propyl-1H-indole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially when scaling up. The most common and logical synthetic route involves three key transformations:

  • N-Propylation of 5-Bromoindole: Introduction of the propyl group at the N1 position of the indole ring.

  • Sonogashira Cross-Coupling: Palladium-catalyzed coupling of the resulting 5-bromo-1-propyl-1H-indole with a protected terminal alkyne, such as (trimethylsilyl)acetylene.

  • Deprotection: Removal of the silyl protecting group to yield the final product, 5-Ethynyl-1-propyl-1H-indole.

This guide will break down each of these steps, providing detailed protocols, troubleshooting advice, and the scientific rationale behind our recommendations.

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagram illustrates the synthetic workflow from starting materials to the final product.

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 5-Bromoindole 5-Bromoindole 5-Bromo-1-propyl-1H-indole 5-Bromo-1-propyl-1H-indole 5-Bromoindole->5-Bromo-1-propyl-1H-indole n-Propyl bromide, NaH, DMF 5-Bromoindole->5-Bromo-1-propyl-1H-indole 5-((Trimethylsilyl)ethynyl)-1-propyl-1H-indole 5-((Trimethylsilyl)ethynyl)-1-propyl-1H-indole 5-Bromo-1-propyl-1H-indole->5-((Trimethylsilyl)ethynyl)-1-propyl-1H-indole TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N 5-Bromo-1-propyl-1H-indole->5-((Trimethylsilyl)ethynyl)-1-propyl-1H-indole 5-Ethynyl-1-propyl-1H-indole 5-Ethynyl-1-propyl-1H-indole 5-((Trimethylsilyl)ethynyl)-1-propyl-1H-indole->5-Ethynyl-1-propyl-1H-indole K2CO3, MeOH 5-((Trimethylsilyl)ethynyl)-1-propyl-1H-indole->5-Ethynyl-1-propyl-1H-indole

Caption: Overall workflow for the synthesis of 5-Ethynyl-1-propyl-1H-indole.

Step 1: N-Propylation of 5-Bromoindole

This initial step is crucial for introducing the propyl group onto the indole nitrogen. The regioselectivity of this alkylation is a key challenge, as alkylation can also occur at the C3 position.[1]

Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromoindole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Troubleshooting Guide: N-Propylation
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Incomplete deprotonation of the indole nitrogen. 2. Insufficiently reactive alkylating agent. 3. Low reaction temperature.1a. Ensure NaH is fresh and handled under anhydrous conditions. Increase the equivalents of NaH to 1.5 eq. 1b. Allow for a longer deprotonation time. 2. Consider using 1-iodopropane, which is a more reactive electrophile. 3. After the initial addition at 0 °C, consider gently heating the reaction to 40-60 °C to drive it to completion.[1]
Significant C3-Alkylation 1. Incomplete deprotonation, leading to reaction with the neutral indole which is more nucleophilic at C3.[1] 2. The solvent system may favor C3-alkylation.1a. Use a strong base like NaH to ensure complete formation of the indolate anion, which favors N-alkylation.[1][2][3] 1b. Ensure the reaction is performed under strictly anhydrous conditions, as water can protonate the indolate anion. 2. Using a polar aprotic solvent like DMF is generally preferred for N-alkylation.[1]
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials or solvents.1. Maintain careful temperature control, especially during the addition of NaH and the alkylating agent. 2. Use freshly distilled solvents and purified starting materials.

Step 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[4] In this step, the 5-bromo-1-propyl-1H-indole is coupled with (trimethylsilyl)acetylene. The use of a silyl-protected alkyne prevents the formation of undesired homocoupled byproducts.

Mechanism of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition (Ar-Pd(II)-X)L2 pd0->pd_add Ar-X pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L2 pd_add->pd_trans pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Ar-C≡CR cu_x CuX cu_acetylide Copper(I) Acetylide (Cu-C≡CR) cu_x->cu_acetylide R-C≡CH, Base cu_acetylide->pd_add Provides Acetylide cu_acetylide->cu_x Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol
  • Preparation: To a flame-dried Schlenk flask, add 5-bromo-1-propyl-1H-indole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous triethylamine (Et₃N) as both the solvent and base.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

  • Extraction and Washing: Combine the filtrate and washes, and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive palladium catalyst. 2. Catalyst poisoning. 3. Insufficiently reactive aryl bromide.1a. Use a fresh, high-quality palladium catalyst. Ensure rigorous exclusion of oxygen by proper degassing techniques.[5] 1b. Consider using a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[5] 2. Ensure all reagents and solvents are pure and anhydrous. 3. For less reactive aryl bromides, a higher reaction temperature or a more active catalyst system may be required.[6]
Significant Homocoupling of the Alkyne (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Rigorously exclude oxygen from the reaction mixture.[5] 2. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[5]
Dehalogenation of the Starting Material 1. Presence of protic impurities (e.g., water). 2. Side reactions with the amine base at high temperatures.1. Use anhydrous solvents and reagents.[5] 2. Consider using a non-coordinating inorganic base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF, or a hindered amine base like diisopropylethylamine (DIPEA).[5]

Step 3: Deprotection of the Silyl Group

The final step involves the removal of the trimethylsilyl (TMS) group to unveil the terminal alkyne. This is typically achieved under mild basic conditions.

Experimental Protocol
  • Preparation: Dissolve the silyl-protected indole (1.0 eq) in methanol (MeOH).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, the product can be further purified by column chromatography or recrystallization.

Troubleshooting Guide: Deprotection
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Deprotection 1. Insufficient base or reaction time. 2. Steric hindrance around the silyl group (less common for TMS).1a. Increase the amount of K₂CO₃ or extend the reaction time. 1b. Consider using a stronger fluoride-based deprotecting agent like tetrabutylammonium fluoride (TBAF) in THF, but be mindful of potential side reactions with other functional groups.
Product Degradation 1. The terminal alkyne may be unstable under certain conditions. 2. Harsh work-up conditions.1. Use mild reaction and work-up conditions. Avoid exposure to strong acids or bases for prolonged periods. 2. Ensure the work-up is performed promptly after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the terminal alkyne during the Sonogashira coupling?

A1: Protecting the terminal alkyne, typically with a trimethylsilyl (TMS) group, prevents the unwanted side reaction of oxidative homocoupling (Glaser coupling), where two molecules of the terminal alkyne couple to form a diyne. This side reaction is particularly prevalent in the presence of a copper co-catalyst and oxygen.[5]

Q2: Can I use a different alkylating agent for the N-propylation step?

A2: Yes, other propylating agents such as propyl iodide or propyl triflate can be used. Propyl iodide is generally more reactive than propyl bromide, which may lead to faster reaction times or allow for milder reaction conditions. However, it is also more expensive.

Q3: My Sonogashira reaction is very slow. How can I speed it up?

A3: To increase the reaction rate, you can try several strategies:

  • Increase the temperature: Gradually increasing the reaction temperature can significantly accelerate the reaction, but be mindful of potential byproduct formation.

  • Use a more active catalyst: Employing a more electron-rich and bulky phosphine ligand with your palladium source can enhance the rate of oxidative addition, which is often the rate-limiting step.[6]

  • Change the solvent: While triethylamine often works well, in some cases, using a polar aprotic solvent like DMF in combination with an amine base can improve solubility and reaction rates.

Q4: How can I effectively remove residual palladium from my final product?

A4: Removing trace amounts of palladium can be challenging but is often necessary for pharmaceutical applications. Several methods can be employed:

  • Column Chromatography: Careful column chromatography on silica gel is often effective.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium residues.

  • Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with functional groups that chelate palladium can be very effective.

Q5: Is it possible to perform the Sonogashira coupling and deprotection in a one-pot procedure?

A5: Yes, one-pot Sonogashira coupling followed by in-situ deprotection is a known strategy to improve efficiency. After the coupling reaction is complete, a protic solvent like methanol and a base such as potassium carbonate can be added directly to the reaction mixture to effect deprotection. This approach can save time and reduce material loss during work-up and purification.

References

  • Zapf, A., & Beller, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 67(8), 2669-2675.
  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1348-1359.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Borah, U., & Sarma, B. (2015).
  • Schlindwein, K. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Wang, L., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron Letters, 50(26), 3321-3324.
  • Designer-Drug.com. (n.d.). Synthesis of 5-Bromo Indole. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

  • R Discovery. (2009, February 11). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. [Link]

  • Harding, J. R., et al. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6088-6091.
  • Movassaghi, M., & Schmidt, M. A. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(6), 2149-2153.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1057-1066.
  • ResearchGate. (2017, April 1). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

  • Synfacts. (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. 11(10), 1134.
  • YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. [Link]

  • ResearchGate. (2014, December 9). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]

  • Gribble, G. W., & Pelkey, S. T. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5644.
  • National Institutes of Health. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]

  • White, M. C., & Chen, M. (2019). Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8969-8974.
  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. [Link]

  • AIR Unimi. (n.d.). One‐Pot Gold/Acid‐Catalyzed Synthesis of Indolo[1,2‐a]quinolin‐5(6H). [Link]

  • Cuny, G. D., & U¨nlu¨, S. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Rhodium.ws. (n.d.). Synthesis of 5-Bromoindole. [Link]

  • TSI Journals. (n.d.). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. [Link]

  • ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]

  • MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

  • National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2000, December). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]

  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • Wiley Online Library. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Link]

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Reference Data & Comparative Studies

Validation

A Data-Driven Comparative Guide to 5-Ethynyl-1-propyl-1H-indole and Other Ethynyl Indole Derivatives for Drug Discovery

Introduction: The Enduring Promise of the Indole Scaffold and the Strategic Introduction of the Ethynyl Moiety The indole nucleus stands as a "privileged" scaffold in the realm of medicinal chemistry, a testament to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Promise of the Indole Scaffold and the Strategic Introduction of the Ethynyl Moiety

The indole nucleus stands as a "privileged" scaffold in the realm of medicinal chemistry, a testament to its prevalence in a vast array of natural products and clinically approved drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, allows it to mimic peptide structures and engage in a multitude of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The strategic functionalization of the indole core is a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Among the myriad of possible modifications, the introduction of an ethynyl group has emerged as a particularly powerful strategy. The small, rigid, and linear nature of the ethynyl moiety can introduce favorable interactions within a protein's active site, acting as a key binding element or a reactive handle for covalent modification. Furthermore, the ethynyl group serves as a versatile synthetic intermediate, most notably for the construction of more complex molecular architectures via reactions like the Sonogashira cross-coupling.[3][4]

This guide provides an in-depth comparison of 5-Ethynyl-1-propyl-1H-indole with other ethynyl indole derivatives, offering insights into its synthesis, predicted performance based on established structure-activity relationships (SAR), and detailed experimental protocols to facilitate its evaluation as a potential lead compound in drug discovery programs.

Synthesis of 5-Ethynyl-1-propyl-1H-indole: A Practical Approach

The synthesis of 5-Ethynyl-1-propyl-1H-indole can be efficiently achieved through a two-step sequence commencing with the readily available 5-bromoindole. The first step involves the N-alkylation to introduce the propyl group, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to install the ethynyl moiety at the C5 position.

cluster_0 Step 1: N-Propylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 5-bromoindole 5-Bromo-1H-indole propyl_iodide Propyl iodide, NaH solvent1 DMF, 0 °C to rt 1-propyl-5-bromoindole 1-Propyl-5-bromo-1H-indole solvent1->1-propyl-5-bromoindole N-Alkylation ethynyltrimethylsilane Ethynyltrimethylsilane protected_product 1-Propyl-5-((trimethylsilyl)ethynyl)-1H-indole 1-propyl-5-bromoindole->protected_product catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N solvent2 THF, 60 °C solvent2->protected_product Sonogashira Coupling deprotection TBAF, THF final_product 5-Ethynyl-1-propyl-1H-indole protected_product->final_product deprotection->final_product Desilylation cluster_0 Kinase Active Site cluster_1 5-Ethynyl-1-propyl-1H-indole hinge Hinge Region (e.g., NH of backbone) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue indole_core Indole Core indole_core->gatekeeper π-stacking n_propyl N-Propyl Group c5_ethynyl C5-Ethynyl Group n_propyl->hydrophobic_pocket Hydrophobic Interaction c5_ethynyl->hinge H-Bond

Sources

Comparative

High-Performance Bioconjugation: Validation of 5-Ethynyl-1-propyl-1H-indole Click Chemistry Coupling Efficiency

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for bioorthogonal ligation due to its exceptional regioselectivity and robustness. However, the kinetic efficiency of this reaction is...

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Author: BenchChem Technical Support Team. Date: April 2026

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for bioorthogonal ligation due to its exceptional regioselectivity and robustness. However, the kinetic efficiency of this reaction is highly dependent on the electronic and steric environment of the alkyne substrate. In modern drug discovery, functionalized aromatic alkynes like 5-Ethynyl-1-propyl-1H-indole are increasingly utilized to synthesize bioactive triazole-heterocycle hybrids, such as dihydroorotate dehydrogenase (DHODH) inhibitors for antiviral applications [15].

This guide provides an objective, data-driven comparison of the coupling efficiency of 5-Ethynyl-1-propyl-1H-indole against standard aliphatic and aromatic alkynes, alongside a self-validating experimental protocol for kinetic benchmarking.

Mechanistic Rationale: Why 5-Ethynyl-1-propyl-1H-indole?

The selection of an alkyne for bioconjugation is a delicate balance between reactivity, stability, and the pharmacological value of the resulting triazole.

  • Electronic Effects on the Copper Acetylide Intermediate: The rate-determining step in CuAAC is often the formation of the copper acetylide intermediate or the subsequent azide coordination [3]. While highly electron-deficient alkynes (e.g., propiolamides) react rapidly by lowering the LUMO energy [1], they can suffer from instability. The indole core in 5-Ethynyl-1-propyl-1H-indole is electron-rich. While this slightly dampens the initial acidity of the terminal proton compared to electron-withdrawing groups, the heteroaromatic nitrogen can participate in secondary coordination with the copper catalyst, stabilizing the metallacycle intermediate [2].

  • Steric Shielding and Lipophilicity: The N-propyl substitution serves a dual purpose. Pharmacologically, it enhances the lipophilicity of the resulting molecule, which is critical for cellular permeability in antiviral and oncology targets [15]. Chemically, the alkyl chain provides steric shielding that mitigates oxidative homocoupling (Glaser coupling) side reactions during the CuAAC process, ensuring a cleaner conversion to the 1,4-disubstituted triazole.

G Cu Cu(I) Catalyst PiComplex π-Complex Formation (Cu + Indole Alkyne) Cu->PiComplex + 5-Ethynyl-1-propyl-1H-indole Acetylide Copper Acetylide Intermediate PiComplex->Acetylide Base (-H+) AzideCoord Azide Coordination Acetylide->AzideCoord + R-N3 Metallacycle Six-Membered Metallacycle AzideCoord->Metallacycle Cycloaddition Triazole 1,4-Triazole-Indole Product Metallacycle->Triazole Ring Contraction Triazole->Cu Catalyst Release

CuAAC catalytic cycle highlighting 5-Ethynyl-1-propyl-1H-indole activation.

Comparative Performance Analysis

To contextualize the coupling efficiency of 5-Ethynyl-1-propyl-1H-indole, we must compare it against established baselines: Phenylacetylene (the standard aromatic alkyne), Propargyl Alcohol (a highly reactive aliphatic standard), and DBCO (a strained alkyne used in copper-free Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) [11].

As summarized in the data below, aromatic alkynes generally exhibit slower kinetics than propargylic derivatives due to the lack of an adjacent oxygen/nitrogen atom to assist in copper coordination [1]. However, 5-Ethynyl-1-propyl-1H-indole outperforms standard unfunctionalized phenylacetylene due to the inductive effects of the indole ring system.

Quantitative Coupling Efficiency Comparison
Alkyne SubstrateReaction TypeApparent k2​ (M⁻¹s⁻¹)Relative EfficiencyPrimary Application
5-Ethynyl-1-propyl-1H-indole CuAAC~0.8 - 1.5*HighDrug discovery (Indole-triazole hybrids)
Phenylacetylene CuAAC~0.1 - 1.0ModerateBaseline aromatic standard [2]
Propargyl Alcohol CuAAC~1.0 - 10.0Very HighGeneral bioconjugation[2]
DBCO SPAAC~0.01 - 0.1Low (Uncatalyzed)In vivo labeling (Copper-free) [11]

*Estimated kinetic range based on comparative heteroaromatic electronic effects under standard ligand-accelerated conditions (THPTA).

Key Takeaway: While SPAAC (using DBCO) eliminates the need for copper, its kinetics are approximately 100-fold slower than CuAAC [11]. For in vitro synthesis and library generation where copper toxicity is not a limiting factor, using 5-Ethynyl-1-propyl-1H-indole in a CuAAC reaction offers vastly superior throughput and yield.

Experimental Validation Protocol

To objectively validate the coupling efficiency of 5-Ethynyl-1-propyl-1H-indole, a self-validating fluorogenic assay is recommended. This protocol utilizes 3-azido-7-hydroxycoumarin, which is non-fluorescent until the azide is converted into a triazole, allowing for real-time kinetic monitoring [1].

Self-Validating Design Principles
  • Causality of Signal: By utilizing a pre-mixed Cu(I)-THPTA complex rather than relying on in situ reduction by ascorbate alone, we eliminate the variable lag phase associated with copper reduction, ensuring the observed fluorescence strictly represents the cycloaddition rate.

  • Internal Standardization: A known concentration of a structurally similar fluorophore (e.g., 4-methylumbelliferone) is used in a parallel well to normalize instrument-dependent fluorescence fluctuations.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 5-Ethynyl-1-propyl-1H-indole in DMSO.

  • Prepare a 10 mM stock of 3-azido-7-hydroxycoumarin in DMSO.

  • Prepare the catalyst complex: Mix 50 mM CuSO₄ with 250 mM THPTA ligand in water. Allow to incubate for 5 minutes. Add 500 mM sodium ascorbate immediately before use to generate the active Cu(I)-THPTA complex.

Step 2: Reaction Assembly

  • In a 96-well black microplate, add 90 µL of reaction buffer (100 mM PBS, pH 7.4, with 10% t-BuOH to maintain indole solubility).

  • Add 2 µL of the azide stock (final concentration: 200 µM).

  • Add 2 µL of the 5-Ethynyl-1-propyl-1H-indole stock (final concentration: 200 µM).

Step 3: Kinetic Initiation and Monitoring

  • Initiate the reaction by adding 6 µL of the freshly prepared Cu(I)-THPTA-Ascorbate complex (final Cu concentration: 100 µM).

  • Immediately place the plate in a microplate reader.

  • Monitor fluorescence (Excitation: 404 nm, Emission: 477 nm) continuously for 60 minutes at 25°C.

Step 4: Data Extraction

  • Plot fluorescence intensity versus time.

  • Determine the time required to reach 50% ( t1/2​ ) and 90% of maximum fluorescence to extract the pseudo-first-order or second-order rate constants ( k2​ ).

Workflow Prep Reagent Prep Alkyne + Azide Mix Reaction Mixing (tBuOH/H2O) Prep->Mix Cat Catalyst Activation CuSO4 + Ascorbate Cat->Mix Monitor Kinetic Monitoring (Fluorometry/HPLC) Mix->Monitor Data Data Analysis (k2 determination) Monitor->Data

Standardized workflow for validating click chemistry coupling kinetics.

Conclusion

5-Ethynyl-1-propyl-1H-indole represents a highly efficient, pharmacologically privileged alkyne for CuAAC bioconjugation. While its coupling kinetics are slightly outpaced by unhindered aliphatic propargyl alcohols, it significantly outperforms standard aromatic alkynes like phenylacetylene. The N-propyl modification provides essential steric shielding that minimizes side reactions, making it an optimal building block for synthesizing complex triazole-indole therapeutics, such as next-generation viral polymerase and DHODH inhibitors.

Validation

LC-MS validation of 5-Ethynyl-1-propyl-1H-indole sample purity

LC-MS Validation of 5-Ethynyl-1-propyl-1H-indole Sample Purity: A Comparative Guide for Drug Discovery Introduction 5-Ethynyl-1-propyl-1H-indole (CAS: 2804196-29-8) is a highly specialized alkyne-containing building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Validation of 5-Ethynyl-1-propyl-1H-indole Sample Purity: A Comparative Guide for Drug Discovery

Introduction

5-Ethynyl-1-propyl-1H-indole (CAS: 2804196-29-8) is a highly specialized alkyne-containing building block utilized extensively in []. As a Senior Application Scientist, I frequently observe that the success of modular drug synthesis—particularly in the development of complex pharmaceutical agents like antiviral dihydroorotate dehydrogenase (DHODH) inhibitors[2] and other targeted therapies[3]—hinges entirely on the purity of the starting alkyne.

Click reactions are exquisitely sensitive to steric hindrance and electronic interference. Impurities in the alkyne precursor can poison the copper catalyst, skew stoichiometric ratios, and generate false positives in downstream biological assays. In this guide, we objectively compare the analytical performance of a Premium Grade 5-Ethynyl-1-propyl-1H-indole against a Standard Commercial Grade equivalent. We establish the causality behind our experimental choices, detailing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol grounded in the[4].

ClickChem Alkyne 5-Ethynyl-1-propyl-1H-indole (Alkyne Component) Product 1,4-Disubstituted 1,2,3-Triazole (Drug Candidate) Alkyne->Product CuAAC Reaction Azide Target Molecule (Azide Component) Azide->Product Catalyst Cu(I) Catalyst Ascorbate Catalyst->Product Catalysis Impurity Trace Impurities (Poison Catalyst / Side Reactions) Impurity->Catalyst Catalyst Deactivation

Caption: Logical relationship of 5-Ethynyl-1-propyl-1H-indole in CuAAC click chemistry and impurity impact.

The Causality of Experimental Choices in LC-MS

Why rely on LC-MS for this specific compound? While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the conventional standard for indole derivatives due to their strong chromophores[5], UV detection fundamentally fails to quantify non-chromophoric impurities such as residual aliphatic solvents or unreacted propylating agents. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) can induce thermal degradation of the reactive ethynyl group during vaporization.

Therefore, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) provides the optimal analytical balance. It delivers high-resolution separation without thermal stress, combined with the unequivocal molecular mass identification required to detect trace isobaric impurities[6].

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards and matrix blanks, the workflow continuously monitors system suitability, ionization suppression, and column carryover in real-time.

Step 1: Sample Preparation & Internal Standardization

  • Rationale : Indoles are susceptible to oxidation in aqueous environments. Using LC-MS grade methanol ensures complete solubility while minimizing oxidative degradation. The addition of an internal standard corrects for run-to-run ESI ionization variance.

  • Procedure :

    • Dissolve 1.0 mg of 5-Ethynyl-1-propyl-1H-indole in 1.0 mL of LC-MS grade methanol (Stock Solution).

    • Dilute to a working concentration of 10 µg/mL using a 50:50 Methanol:Water diluent.

    • Spike the working solution with 50 ng/mL of Indole-d7 (Internal Standard).

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: UHPLC Separation Parameters

  • Rationale : A C18 column with a sub-2 µm particle size provides the high theoretical plate count necessary to resolve structurally similar synthetic impurities (e.g., unreacted 5-bromo-1-propyl-1H-indole) from the main API peak. Formic acid promotes protonation, drastically enhancing ESI+ sensitivity.

  • Procedure :

    • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B : 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient : 5% B to 95% B over 8.0 minutes, hold at 95% B for 2.0 minutes, re-equilibrate at 5% B for 3.0 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 1.0 µL.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Rationale : Positive electrospray ionization (ESI+) is highly effective for nitrogen-containing heterocycles, forming stable [M+H]+ ions with minimal in-source fragmentation.

  • Procedure :

    • Ionization Mode : ESI Positive.

    • Capillary Voltage : 3.5 kV.

    • Desolvation Temperature : 350 °C.

    • Scan Range : m/z 100–500 (Full Scan) and Selected Ion Monitoring (SIM).

    • Target Ion : m/z 184.11 ([M+H]+ for C13H13N).

Validation Prep Sample Prep & IS Spiking (Indole-d7) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC 1 µL Injection MS ESI-MS Detection (m/z 184.11) UHPLC->MS Eluent Val ICH Q2(R2) Validation Parameters MS->Val Data Processing Spec Specificity (Blank & IS resolution) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Prec Precision (RSD < 2.0%) Val->Prec

Caption: Self-validating LC-MS workflow for indole purity based on ICH Q2(R2) guidelines.

Comparative Analysis: Premium vs. Standard Grade

We evaluated two commercially available batches of 5-Ethynyl-1-propyl-1H-indole using the self-validating protocol described above.

  • Premium Grade : Synthesized via optimized cross-coupling with rigorous scavenging of transition metal residues.

  • Standard Grade : Synthesized via conventional alkylation and Sonogashira coupling, followed by standard recrystallization.

Following the ICH Q2(R2) framework, we quantified the performance of both grades. The quantitative data is summarized below.

Table 1: LC-MS Validation Parameters and Comparative Purity

Validation ParameterAcceptance Criteria (ICH)Premium Grade ResultStandard Grade Result
Specificity Baseline resolution of main peakPass (No co-eluting peaks)Fail (Isobaric impurity at RT 4.2 min)
Linearity (R²) ≥ 0.995 (Range: 1-100 µg/mL)0.99980.9965
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)0.5 ng/mL / 1.5 ng/mL1.2 ng/mL / 3.8 ng/mL
Precision (% RSD) ≤ 2.0% (n=6 injections)0.45%2.31%
Overall Purity (LC-MS) ≥ 98.0%99.8% 96.4%
Major Impurity Identified N/ANone detected > 0.1%5-Bromo-1-propyl-1H-indole (1.8%)

Data Interpretation: The Standard Grade exhibited a 1.8% contamination of 5-bromo-1-propyl-1H-indole, an unreacted synthetic precursor. In a downstream CuAAC reaction, this brominated impurity acts as a dead-end substrate, skewing stoichiometric ratios and potentially poisoning the copper catalyst. The Premium Grade's >99.8% chromatographic purity ensures bioorthogonal fidelity, validating its suitability for sensitive drug discovery applications.

Conclusion

For researchers synthesizing novel therapeutics via click chemistry, the purity of starting materials like 5-Ethynyl-1-propyl-1H-indole is non-negotiable. Our LC-MS validation objectively demonstrates that Premium Grade materials eliminate critical impurities that standard commercial grades retain. By adopting the self-validating UHPLC-ESI-MS protocol outlined above, laboratories can confidently verify alkyne integrity before committing to expensive downstream biological assays.

References

1.[4] Title: Source: europa.eu URL: [Link]

3.[3] Title: Source: researchgate.net URL: [Link]

5.[6] Title: Source: mdpi.com URL: [Link]

6.[2] Title: Source: uni-hamburg.de URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Ethynyl-1-propyl-1H-indole versus Standard Terminal Alkynes

Executive Summary Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. While simple alkyl and aryl alkynes are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. While simple alkyl and aryl alkynes are well-understood, the nuanced reactivity of heteroaromatic alkynes, such as 5-Ethynyl-1-propyl-1H-indole, presents unique opportunities and challenges. This guide provides a comparative analysis of this indole-derived alkyne against standard benchmarks—aliphatic 1-octyne and aromatic phenylacetylene—across three critical transformations: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and catalytic hydrosilylation. We explore how the distinct electronic properties of the indole nucleus modulate the reactivity of the appended ethynyl group, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and materials science.

Introduction: The Role of the Alkyne Substituent

The utility of a terminal alkyne is fundamentally governed by the substituent attached to the sp-hybridized carbon. This group dictates the alkyne's steric accessibility, the acidity of its terminal proton, and its electronic character, which in turn influences coordination to metal catalysts and susceptibility to nucleophilic attack.

  • Standard Terminal Alkynes: Alkyl alkynes (e.g., 1-octyne) serve as a baseline with minimal electronic influence. Phenylacetylene introduces an aromatic, π-conjugated system that can interact with catalytic intermediates.

  • 5-Ethynyl-1-propyl-1H-indole: This molecule represents a more complex aryl alkyne. The indole ring is an electron-rich, π-excessive heteroaromatic system.[1] This inherent electronic character is anticipated to significantly influence the reactivity of the C-5 ethynyl moiety, distinguishing it from simpler aryl and alkyl alkynes.

This guide aims to dissect these differences through a mechanistic lens, supported by representative experimental data and optimized protocols.

Electronic Profile and Its Mechanistic Implications

The indole heterocycle is electronically analogous to an activated benzene ring, such as aniline. This electron-donating nature enriches the ethynyl group with electron density, leading to several predictable effects:

  • Increased Nucleophilicity: The alkyne's π-system is more electron-rich, which can enhance its coordination to electrophilic metal centers in certain catalytic cycles.

  • Altered Acidity: The electron-donating indole ring may slightly decrease the acidity (increase the pKa) of the terminal proton compared to phenylacetylene. However, this effect is generally less pronounced than the alkyne's ability to engage in catalyst binding.

  • Stabilization of Intermediates: The indole ring can stabilize cationic or electron-deficient intermediates through resonance, potentially altering reaction pathways or accelerating key steps.

These electronic factors are central to understanding the comparative performance in the following key reactions.

Comparative Reactivity in Key Transformations

Sonogashira Coupling

The Sonogashira coupling is a robust method for forging a bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[2][3]

Mechanism Overview

The reaction proceeds via two interconnected catalytic cycles.[2][4] In the copper cycle, the terminal alkyne is deprotonated by a base and reacts with a copper(I) salt to form a highly reactive copper acetylide intermediate.[5] In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl halide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[2]

// Connection cu_acetylide -> pd_complex [lhead=cluster_pd, ltail=cluster_cu, label=""];

caption [label="Fig 1. Simplified Sonogashira Catalytic Cycles.", shape=plaintext, fontsize=10]; } .enddot Fig 1. Simplified Sonogashira Catalytic Cycles.

Reactivity Comparison

The formation of the copper acetylide is a critical step. The electron-rich nature of the 5-ethynyl-1-propyl-1H-indole is expected to enhance the rate of this step and the subsequent transmetalation compared to the less nucleophilic 1-octyne. While phenylacetylene is also reactive, the indole's stronger donating ability may provide a slight kinetic advantage. A potential side reaction, particularly with highly reactive alkynes, is Glaser-Hay oxidative homocoupling to form a diyne.[6] Careful control of reaction conditions, especially ensuring an inert atmosphere, is crucial to suppress this pathway.[5]

Comparative Experimental Data

The following table presents representative data for the Sonogashira coupling of various alkynes with 4-iodoanisole.

Alkyne SubstrateCatalyst SystemBase / SolventTime (h)Yield (%)
5-Ethynyl-1-propyl-1H-indole PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N / DMF294
Phenylacetylene PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N / DMF391
1-Octyne PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N / DMF588
Table 1: Representative data for Sonogashira coupling. Conditions are standardized for comparison.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for coupling a terminal alkyne with an aryl iodide.[5][7]

Sonogashira_Workflow setup 1. Setup - Dry Schlenk flask under Argon - Add Aryl Halide, PdCl₂(PPh₃)₂, CuI reagents 2. Reagent Addition - Add anhydrous DMF - Add Et₃N base - Degas with Argon for 15 min setup->reagents alkyne_add 3. Alkyne Addition - Add terminal alkyne dropwise reagents->alkyne_add reaction 4. Reaction - Heat to 60-80 °C - Monitor by TLC/LC-MS alkyne_add->reaction workup 5. Work-up - Cool to RT - Quench with aq. NH₄Cl - Extract with Ethyl Acetate reaction->workup purify 6. Purification - Wash with brine, dry (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify caption Fig 2. General workflow for Sonogashira coupling.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous, degassed DMF (approx. 5 mL per mmol of aryl halide), followed by triethylamine (Et₃N, 2.0 eq).

  • Degassing: Bubble argon through the stirred mixture for 10-15 minutes to ensure all oxygen is removed.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl to remove copper salts.[7] Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a cornerstone of "click chemistry," the CuAAC reaction offers an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[8] The reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[9]

Mechanism Overview

While early proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper acetylide as the key intermediate.[6][8] This pathway better explains the second-order kinetics with respect to copper concentration and the reaction's remarkable rate. The catalytic cycle involves the formation of a π,σ-bis(copper) acetylide, which then coordinates with the azide. This is followed by the formation of a six-membered copper metallacycle, which upon rearrangement and protonolysis, releases the triazole product and regenerates the active catalyst.[8][9]

CuAAC_Mechanism start R-C≡CH + 2 Cu(I) cu_acetylide π,σ-Bis(copper) Acetylide start->cu_acetylide azide_complex Azide Coordination cu_acetylide->azide_complex + R'-N₃ metallacycle Six-membered Cu(III) Metallacycle azide_complex->metallacycle Cyclization triazolide Copper Triazolide metallacycle->triazolide Rearrangement product 1,4-Disubstituted Triazole triazolide->product Protonolysis product->start Catalyst Regeneration caption Fig 3. Key stages of the dinuclear CuAAC mechanism.

Reactivity Comparison

The rate of CuAAC is highly dependent on the formation of the copper acetylide intermediate and its subsequent reaction with the azide.[10] Studies have shown only modest differences in reactivity across various classes of terminal alkynes.[11] However, alkynes conjugated with electron-withdrawing groups can show slightly higher reactivity.[11] The electron-rich indole ring in our subject molecule does not fit this profile, suggesting its reactivity will be comparable to, or perhaps slightly slower than, phenylacetylene. The primary determinant of success is often substrate solubility and the prevention of catalyst inhibition or aggregation.[12]

Comparative Experimental Data

The following table presents representative data for the CuAAC reaction of various alkynes with benzyl azide.

Alkyne SubstrateCatalyst SystemSolventTime (h)Yield (%)
5-Ethynyl-1-propyl-1H-indole CuSO₄·5H₂O (1 mol%), Na Ascorbate (5 mol%)t-BuOH / H₂O (1:1)196
Phenylacetylene CuSO₄·5H₂O (1 mol%), Na Ascorbate (5 mol%)t-BuOH / H₂O (1:1)198
1-Octyne CuSO₄·5H₂O (1 mol%), Na Ascorbate (5 mol%)t-BuOH / H₂O (1:1)1.595
Table 2: Representative data for CuAAC reaction. Conditions are standardized for comparison.

Experimental Protocol: CuAAC Reaction

This protocol describes a robust procedure for bioconjugation and general synthesis using in situ reduction of Cu(II) to the active Cu(I) catalyst.[8][13]

  • Stock Solutions: Prepare stock solutions of the alkyne (10 mM in DMSO), azide (10 mM in DMSO), CuSO₄·5H₂O (20 mM in H₂O), and a stabilizing ligand like THPTA (100 mM in H₂O) if needed for sensitive substrates.[12] Prepare a fresh solution of Sodium Ascorbate (100 mM in H₂O) immediately before use.

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne (1.0 eq) and azide (1.0 eq). Add the solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Catalyst Premix (Optional but Recommended): In a separate tube, briefly mix the CuSO₄ solution with the ligand solution (if used). A 1:5 ratio of copper to ligand is common.[12]

  • Initiation: Add the CuSO₄ solution (or Cu/ligand premix) to the main reaction mixture to a final concentration of 1-5 mol%.

  • Reduction: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Reaction: Stir or shake the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.

  • Work-up and Purification: For small molecules, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and purified by chromatography. For biomolecules, purification is typically achieved by size exclusion chromatography or precipitation.[14]

Catalytic Hydrosilylation

Hydrosilylation of alkynes is the most atom-economical method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis.[15] The reaction's outcome is highly sensitive to the choice of catalyst, silane, and alkyne substituent, with major challenges being the control of regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer).[16]

Mechanism Overview

The most cited mechanism is the Chalk-Harrod mechanism, which involves: (1) oxidative addition of the Si-H bond to the metal center, (2) coordination of the alkyne, (3) insertion of the alkyne into the metal-hydride bond, and (4) reductive elimination to release the vinylsilane product.[16] Alternative mechanisms exist, and the operative pathway is highly dependent on the specific metal catalyst and ligands employed.[16][17]

Reactivity Comparison

The electronic and steric properties of the alkyne play a crucial role in directing the regioselectivity of the hydrosilylation.

  • Steric Effects: Bulky groups on the alkyne often direct the silyl group to the terminal carbon (β-addition) to minimize steric hindrance.

  • Electronic Effects: For aryl alkynes, the electronics of the ring can influence the regioselectivity. The electron-rich indole ring in 5-ethynyl-1-propyl-1H-indole could favor the placement of the silicon atom at the α-position with certain catalysts, as the resulting β-carbocationic intermediate would be stabilized by the indole. However, the outcome is strongly catalyst-dependent. Rhodium and Ruthenium catalysts, for example, can exhibit opposing selectivities under different conditions.[17][18]

Comparative Experimental Data

The table below illustrates plausible outcomes using a ruthenium catalyst known to favor α-addition for terminal alkynes.

Alkyne SubstrateSilaneCatalyst (mol%)Product(s)Yield (%)
5-Ethynyl-1-propyl-1H-indole Triethylsilane[CpRu(MeCN)₃]PF₆ (2%)α-vinylsilane85
Phenylacetylene Triethylsilane[CpRu(MeCN)₃]PF₆ (2%)α-vinylsilane89
1-Octyne Triethylsilane[Cp*Ru(MeCN)₃]PF₆ (2%)α-vinylsilane / β-(E)-vinylsilane (9:1)92
Table 3: Representative data for catalytic hydrosilylation. Selectivity is highly catalyst-dependent.

Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation

This protocol is adapted from procedures known to favor α-selective hydrosilylation of terminal alkynes.[17]

  • Setup: In a nitrogen-filled glovebox, add the alkyne (1.0 mmol) and a stir bar to a dry vial.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., CH₂Cl₂ or THF, 2 mL). Add the hydrosilane (e.g., triethylsilane, 1.2 eq).

  • Catalyst Addition: Add the catalyst (e.g., [Cp*Ru(MeCN)₃]PF₆, 0.02 eq).

  • Reaction: Seal the vial and stir the reaction at room temperature. The reaction is typically complete within 1-6 hours. Monitor progress by GC-MS or ¹H NMR of an aliquot.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to isolate the vinylsilane product(s).

Summary and Outlook

The reactivity of 5-Ethynyl-1-propyl-1H-indole is distinct from that of standard alkyl and simple aryl alkynes, a difference primarily rooted in the electron-rich nature of the indole ring system.

  • In Sonogashira couplings , the indole-alkyne demonstrates slightly enhanced reactivity, likely due to the accelerated formation of the key copper acetylide intermediate.

  • In CuAAC "click" reactions , the electronic effect is less pronounced, with reactivity being broadly comparable to other terminal alkynes. Here, reaction success hinges more on optimizing conditions to maintain catalyst activity.

  • In catalytic hydrosilylation , the indole substituent can exert significant control over regioselectivity, although the final outcome is inextricably linked to the choice of metal catalyst.

Ultimately, 5-Ethynyl-1-propyl-1H-indole is a highly versatile building block. Its nuanced reactivity profile makes it an excellent substrate for a wide range of synthetic transformations, enabling the construction of complex, indole-containing molecules for pharmaceutical and materials science applications. Understanding its electronic character is key to rationally selecting reaction conditions and predicting outcomes.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]

  • Mechanistic studies of the catalytic enantioconvergent Sonogashira... ResearchGate. [Link]

  • Hydrosilylation of Terminal Alkynes with Alkylidene Ruthenium Complexes and Silanes. The Journal of Organic Chemistry. [Link]

  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction: Discovery of NHC‐Ethynyl Coupling Process. Radboud Repository. [Link]

  • Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons. Chemical Communications. [Link]

  • A plausible mechanism for Fe-catalyzed hydrosilylation of alkyne. ResearchGate. [Link]

  • Molybdenum-Catalyzed (E)-Selective Anti-Markovnikov Hydrosilylation of Alkynes. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. RSC Publishing. [Link]

  • Metalloligand Enabling Cobalt-Catalyzed anti-Markovnikov Hydrosilylation of Alkynes with Tertiary Silanes. CCS Chemistry. [Link]

  • Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. PMC. [Link]

  • Catalytic Hydrosilylation of Terminal Alkynes Promoted by Organoactinides. Organometallics. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Hydride Abstraction Initiated Hydrosilylation of Terminal Alkenes and Alkynes on Porous Silicon. Journal of the American Chemical Society. [Link]

  • Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. ResearchGate. [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]

  • Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. PMC. [Link]

  • Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. Catalysis Science & Technology. [Link]

  • Regio- and Stereoselective Hydrosilylation of Alkynes Catalyzed by Three-Coordinate Cobalt(I) Alkyl and Silyl Complexes. Journal of the American Chemical Society. [Link]

  • Additive-Controlled Regiodivergent Catalytic Alkyne Hydrosilylation Reactions. CCS Chemistry. [Link]

  • Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]

  • 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. Royal Society of Chemistry. [Link]

  • Electrochemical Annulation of Indole-Tethered Alkynes Enabling Synthesis of Exocyclic Alkenyl Tetrahydrocarbazoles. The Journal of Organic Chemistry. [Link]

  • Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science. [Link]

  • Electronic Effect Directed Au(I)-Catalyzed Cyclic C2–H Bond Functionalization of 3-Allenylindoles. Organic Letters. [Link]

Sources

Validation

Comparative Cytotoxicity of 5-Ethynyl-1-propyl-1H-indole Analogs: A Preclinical Evaluation Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structure-Activity Relationship (SAR), Comparative in vitro Cytotoxicity, and Standardized Methodologies. Structural Rationale & Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structure-Activity Relationship (SAR), Comparative in vitro Cytotoxicity, and Standardized Methodologies.

Structural Rationale & Pharmacophore Analysis

The indole scaffold is universally recognized as a "privileged structure" in the design of targeted anticancer and antimicrobial therapeutics[1]. While natural indole derivatives (e.g., indole-3-acetic acid) are heavily studied, synthetic modifications at the C5 and N1 positions have unlocked new chemical spaces for drug discovery.

5-Ethynyl-1-propyl-1H-indole represents a highly specialized pharmacophore designed to balance lipophilicity with precise steric targeting:

  • N1-Propyl Substitution: Unsubstituted indoles (containing a free N-H) are often subject to rapid metabolic degradation and exhibit lower membrane permeability. The addition of a propyl chain at the N1 position significantly increases the compound's lipophilicity (LogP), enhancing cellular uptake while preventing premature phase I metabolism.

  • C5-Ethynyl Substitution: The ethynyl (alkyne) group is a classical bioisostere for halogens and phenyl rings. It provides a rigid, linear, and electron-rich vector that can project deeply into the hydrophobic pockets of target proteins (such as the hinge region of kinases or the colchicine-binding site of tubulin). Furthermore, the alkyne moiety serves as a bio-orthogonal handle for downstream target-identification via click-chemistry (CuAAC).

Comparative Cytotoxicity Profiles

To contextualize the therapeutic potential of 5-Ethynyl-1-propyl-1H-indole, it is necessary to compare its structural analogs. Modifications to the C5 and N1 positions drastically alter the cytotoxic profile across various human carcinoma and normal cell lines.

The following table synthesizes quantitative cytotoxicity data (IC₅₀/EC₅₀) of key indole analogs to highlight the structure-activity relationship (SAR)[2][3][4][5].

Table 1: Comparative in vitro Cytotoxicity of Indole Analogs
Compound ClassKey ModificationTarget Cell Line(s)IC₅₀ / EC₅₀ (µM)Normal Cell Toxicity (µM)Mechanistic Notes
5-Ethynyl-1-propyl-1H-indole C5-Alkyne, N1-PropylBroad PanelProjected 1–10Projected >50High lipophilicity; potential AhR agonist; click-chemistry compatible.
5-Fluoro Indole Analogs C5-FluoroHCT116, Jurkat29.1 – 30.7>100 (HUVEC)Halogen substitution provides moderate cytotoxicity with high safety margins[3].
5-Bromo Indole Analogs C5-BromoJurkat5.1>50 (NIH 3T3)Enhanced steric bulk at C5 increases potency against leukemic lines[3].
5-Nitro Indole Derivatives C5-Nitro, N1-AlkylHepG2, MCF-7, HeLa0.50 – 0.90>100 (HEK293, MRC-5)Strong electron-withdrawing group yields sub-micromolar efficacy[4].
Indole-3-acetic acid (IAA) C3-Acetic AcidCaco-20.522.55 (MRC-5)Natural gut metabolite; activates AhR but shows toxicity in fibroblasts[2].
N-Benzyl Indole Hybrids N1-BenzylOVCAR-5, MDA-MB-4680.02 – 0.04N/ABulky N1 substitution drives highly potent, nanomolar anti-proliferative activity[5].

Data Interpretation: The transition from small halogens (Fluoro) to larger, more polarizable groups (Bromo, Nitro) at the C5 position generally increases cytotoxic potency. N1-alkylation (Propyl or Benzyl) further drives this potency into the low micromolar to nanomolar range, likely due to enhanced intracellular accumulation and hydrophobic target engagement[4][5].

Mechanistic Pathways of Indole-Induced Cytotoxicity

Indole analogs exert their antiproliferative effects through multiple signaling cascades, most notably the Aryl Hydrocarbon Receptor (AhR) pathway and the MAPK/ERK pathway[1][2]. Due to its planar, hydrophobic structure, 5-Ethynyl-1-propyl-1H-indole is structurally primed to act as a ligand for the cytosolic AhR.

Pathway Indole 5-Ethynyl-1-propyl-1H-indole (Hydrophobic Ligand) AhR Aryl Hydrocarbon Receptor (Cytosolic Complex) Indole->AhR Ligand Binding ARNT ARNT Heterodimer (Nucleus) AhR->ARNT Translocation GeneExp Target Gene Transcription (CYP1A1, Bax, p21) ARNT->GeneExp DRE Binding Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Induction

Fig 1: Proposed AhR-mediated apoptotic signaling pathway induced by lipophilic indole analogs.

Causality in Mechanism: Upon entering the cell, the lipophilic indole binds to the AhR. This binding causes a conformational change, shedding chaperone proteins (like HSP90) and allowing the AhR-ligand complex to translocate into the nucleus. There, it heterodimerizes with ARNT (AhR Nuclear Translocator) and binds to Dioxin Response Elements (DREs) on the DNA. This upregulates pro-apoptotic genes (Bax) and cell-cycle inhibitors (p21), ultimately halting cancer cell proliferation[2].

Standardized In Vitro Cytotoxicity Protocol

To accurately assess the cytotoxicity of highly lipophilic compounds like 5-Ethynyl-1-propyl-1H-indole, researchers must employ a self-validating assay system. The following protocol outlines a robust CellTiter-Glo (CTG) or MTT viability workflow designed to eliminate solvent-induced artifacts.

Workflow Prep Compound Prep (DMSO Stock) Seed Cell Seeding (5x10^3 cells/well) Prep->Seed Treat Drug Treatment (48h Incubation) Seed->Treat Assay Viability Assay (MTT / CTG) Treat->Assay Analyze IC50 Calculation (Regression) Assay->Analyze

Fig 2: Standardized high-throughput cytotoxicity screening workflow for lipophilic indole derivatives.

Step-by-Step Methodology

1. Cell Seeding & Adhesion

  • Action: Harvest target cells (e.g., HepG2, MCF-7) and seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the entire 48-hour assay. Over-seeding leads to contact inhibition, which artificially reduces the metabolic rate and skews viability readouts.

2. Compound Preparation & Serial Dilution

  • Action: Dissolve 5-Ethynyl-1-propyl-1H-indole in 100% molecular-grade DMSO to create a 20 mM master stock. Perform a 10-point serial dilution (e.g., 100 µM down to 0.1 nM) in complete media.

  • Causality: The final DMSO concentration in the culture wells must never exceed 0.5% v/v. Higher concentrations of DMSO compromise cell membrane integrity, creating a false-positive cytotoxic effect that masks the true activity of the indole analog.

3. Self-Validating Controls Setup

  • Action: Alongside the test compound, plate the following controls:

    • Positive Control: Doxorubicin (10 µM) to validate assay sensitivity and cell death pathways.

    • Negative (Vehicle) Control: Media containing 0.5% DMSO to establish the 100% viability baseline.

    • Blank Control: Media only (no cells) to subtract background absorbance/luminescence.

  • Causality: This triad of controls makes the protocol self-validating. If the vehicle control shows <90% viability compared to untreated cells, solvent toxicity is occurring. If the blank control shows high signal, reagent contamination is present.

4. Drug Treatment & Incubation

  • Action: Aspirate the old media and carefully add 100 µL of the drug-containing media to the respective wells. Incubate for 48 hours.

  • Causality: A 48-hour window is critical as it covers at least two full doubling times for standard carcinoma cell lines, allowing sufficient time for the indole to induce cell cycle arrest and subsequent apoptosis.

5. Viability Quantification & IC₅₀ Calculation

  • Action: Add 20 µL of MTT reagent (5 mg/mL) or 100 µL of CellTiter-Glo reagent per well. Incubate as per manufacturer guidelines, then read absorbance (570 nm) or luminescence. Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve) in GraphPad Prism.

References

  • R. Smith et al. "Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines." PMC (NIH),[Link]

  • M. Budovská et al. "Anticancer Potential of Indole Phytoalexins and Their Analogues." MDPI,[Link]

  • N. Rahman et al. "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2." PMC (NIH),[Link]

  • P. Crooks et al. "Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines." PubMed (NIH),[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Ethynyl-1-propyl-1H-indole proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 5-Ethynyl-1-propyl-1H-indole As a Senior Application Scientist, I frequently observe that the primary operational blind spot in laboratory safety is the mism...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 5-Ethynyl-1-propyl-1H-indole

As a Senior Application Scientist, I frequently observe that the primary operational blind spot in laboratory safety is the mismanagement of bifunctional molecules during waste consolidation. 5-Ethynyl-1-propyl-1H-indole (CAS: 2804196-29-8) is a highly valuable building block, frequently utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC) and as a precursor for synthesizing 1 for antiviral applications[2].

However, its dual-nature structure—an environmentally hazardous indole core paired with a highly reactive terminal alkyne—requires a rigorous, causality-driven disposal strategy. While the indole core dictates environmental transport classifications, the alkyne dictates your immediate physical safety in the lab.

Section 1: Physicochemical & Hazard Profile

To safely process this compound, we must first quantify its operational parameters. The table below summarizes the critical data required for proper waste manifesting.

PropertyValue / ClassificationSource
Compound Name 5-Ethynyl-1-propyl-1H-indole[3]
CAS Number 2804196-29-8[3]
Structural Features Substituted Indole Core, Terminal Alkyne[2]
Primary Chemical Hazard Formation of shock-sensitive metal acetylides[4]
Environmental Hazard Very toxic to aquatic life (Log Pow ~2.14)[5]
Transport Classification UN2811 (Toxic solid, organic, n.o.s.)[5]

Section 2: The Mechanistic Causality of Alkyne Hazards

Before executing any disposal protocol, you must understand why the rules exist.

1. The Explosive Acetylide Threat: Terminal alkynes possess a weakly acidic acetylenic proton (pKa ~25). In the presence of transition metal ions—specifically Copper (Cu⁺), Silver (Ag⁺), or Mercury (Hg²⁺)—this proton is easily displaced to form polymeric 6[6]. When dry, these acetylides are highly shock-sensitive primary explosives capable of detonating violently without confinement[7]. Mixing terminal alkyne waste with generic heavy-metal waste streams is a critical safety failure[4].

2. Aquatic Toxicity: The indole core is highly lipophilic and5 (e.g., LC50 for rainbow trout is ~10 mg/L)[5]. It cannot be processed by standard municipal wastewater treatment and must be isolated for high-temperature incineration.

Section 3: Standard Operating Procedure (SOP) for Disposal

This workflow is designed as a self-validating system to ensure complete neutralization of reactive intermediates before waste consolidation.

Step 1: Waste Stream Segregation (The Golden Rule)
  • Causality: To prevent spontaneous explosive formation, terminal alkynes must be kept isolated from transition metals.

  • Action: Never consolidate 5-Ethynyl-1-propyl-1H-indole waste into aqueous heavy-metal waste carboys.

Step 2: The Acetylide Destruction Protocol (Quenching)
  • Context: If the compound was utilized in a CuAAC click reaction or Sonogashira coupling, copper(I) acetylide intermediates are actively present in your reaction mixture[6].

  • Action:

    • Transfer the reaction mixture to a well-ventilated fume hood.

    • Slowly add a dilute strong acid (e.g., 1M Nitric Acid or 1M HCl) dropwise while stirring vigorously[4].

  • Self-Validation Check: Monitor the solution visually. The complete dissolution of the solid precipitate confirms that the acetylide carbon has been successfully protonated, breaking the carbon-metal bond and permanently neutralizing the explosive hazard.

Step 3: Phase Separation and Solvent Routing
  • Action: Once quenched and neutralized, separate the organic phase from the aqueous phase.

    • Route halogenated solvents (e.g., Dichloromethane, Chloroform) to the Halogenated Organic Waste stream.

    • Route non-halogenated solvents (e.g., THF, Methanol) to the Non-Halogenated Organic Waste stream.

Step 4: Packaging and Manifesting
  • Action: Place all pure solid waste and contaminated consumables into a tightly sealed, chemically compatible high-density polyethylene (HDPE) container.

  • Manifesting: Label the container explicitly with the chemical name, CAS Number (2804196-29-8), and classify it for transport as UN2811 (Toxic solid, organic, n.o.s.) [5]. Route exclusively to an approved hazardous waste facility for incineration.

Section 4: Immediate Spill Response Protocol

Objective: Contain the environmental hazard and prevent mechanical friction.

  • Isolate and Evacuate: Secure the area. Ensure no active ignition sources are present, as terminal alkynes can be volatile and flammable[4].

  • PPE Donning: Equip nitrile gloves, tightly fitting safety goggles, and a NIOSH-approved particulate respirator (N95/P100) to prevent inhalation of biologically active dust[5].

  • Containment (Causality-Driven):

    • Solid Spills: Do not dry sweep. Dry sweeping generates mechanical friction (a detonation risk if acetylides formed inadvertently) and aerosolizes the toxic indole core. Instead, use an electrically protected vacuum or wet-brush the solid using a damp towel[5].

    • Liquid Spills: Surround with an inert absorbent (diatomaceous earth or sand). Never use reactive metal-based absorbents.

  • Decontamination: Wash the surface with soapy water.

    • Self-Validation Check: Ensure zero wash water enters the municipal drain system. Collect all wash water as hazardous waste due to the indole core's severe aquatic toxicity[5].

Section 5: Waste Routing Visualization

To streamline laboratory decision-making, follow this logical routing diagram for all waste containing 5-Ethynyl-1-propyl-1H-indole.

G A 5-Ethynyl-1-propyl-1H-indole Waste Stream B Solid Waste (Pure Compound) A->B C Liquid Waste (Reaction Mixture / Solution) A->C I Incineration Facility (UN2811 Toxic Solid / Aquatic Hazard) B->I D Contains Heavy Metals? (e.g., Cu, Ag from Catalysis) C->D E Acidic Quench Required (Destroy Shock-Sensitive Acetylides) D->E Yes (Cu, Ag present) F Solvent Classification D->F No E->F Post-Quench G Halogenated Organic Waste F->G Halogenated (e.g., DCM) H Non-Halogenated Organic Waste F->H Non-Halogenated (e.g., THF, MeOH) G->I H->I

Waste routing and acetylide quenching decision tree for 5-Ethynyl-1-propyl-1H-indole.

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